ATX-1905
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H37ClFN9OS |
|---|---|
Molecular Weight |
654.2 g/mol |
IUPAC Name |
2-[[6-[4-[2-[4-(2-chloro-1,1,2,2-tetradeuterioethyl)piperazin-1-yl]-2-oxoethyl]piperazin-1-yl]-2-ethylimidazo[1,2-a]pyridin-3-yl]-methylamino]-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C32H37ClFN9OS/c1-3-26-31(38(2)32-37-30(27(20-35)45-32)23-4-6-24(34)7-5-23)43-21-25(8-9-28(43)36-26)41-16-14-40(15-17-41)22-29(44)42-18-12-39(11-10-33)13-19-42/h4-9,21H,3,10-19,22H2,1-2H3/i10D2,11D2 |
InChI Key |
WNTHMLVQTHHVAK-MKQHWYKPSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling Idiopathic Pulmonary Fibrosis: A Technical Guide to the Role and Imaging of the Autotaxin Pathway with ATX-1905
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the burgeoning role of the autotaxin (ATX) signaling pathway in the pathogenesis of Idiopathic Pulmonary Fibrosis (IPF). A pivotal aspect of this exploration is the application of ATX-1905, a novel radiotracer, in visualizing and quantifying ATX expression, thereby offering a promising biomarker for disease diagnosis, progression, and therapeutic response.
Introduction to Idiopathic Pulmonary Fibrosis and the Autotaxin-LPA Axis
Idiopathic Pulmonary Fibrosis is a relentless, progressive interstitial lung disease of unknown etiology, characterized by the excessive deposition of extracellular matrix, leading to irreversible scarring of the lung parenchyma and a significant decline in lung function.[1] While the precise mechanisms driving IPF remain elusive, a growing body of evidence implicates the autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis as a central player in the fibrotic cascade.[2][3]
Autotaxin is a secreted enzyme that catalyzes the conversion of lysophosphatidylcholine (B164491) (LPC) to lysophosphatidic acid (LPA), a potent bioactive lipid mediator.[3][4] LPA, in turn, exerts its pro-fibrotic effects by binding to a family of G protein-coupled receptors, primarily the LPA1 receptor, on the surface of various cell types, including fibroblasts.[4][5] This interaction triggers a cascade of downstream signaling events that promote fibroblast recruitment, proliferation, and their differentiation into myofibroblasts. These activated myofibroblasts are the primary producers of collagen and other extracellular matrix components, the excessive accumulation of which is the hallmark of fibrosis.[5]
Given the critical role of the ATX-LPA axis in IPF, it has emerged as a key therapeutic target.[2][3] Concurrently, the development of tools to accurately measure and monitor the activity of this pathway in vivo is paramount for advancing our understanding of the disease and for the development of novel anti-fibrotic therapies.
This compound: A Novel PET Tracer for Imaging Autotaxin in IPF
This compound is not a therapeutic agent but a novel, 18F-labeled positron emission tomography (PET) tracer specifically designed to bind to and visualize the expression of autotaxin in vivo.[6] This provides a non-invasive method to assess the activity of the ATX-LPA pathway in the lungs, offering significant potential for early diagnosis, monitoring disease progression, and evaluating the efficacy of therapies targeting this pathway.[6]
Mechanism of Action of this compound as an Imaging Agent
The mechanism of action of [18F]this compound is predicated on its high specificity and affinity for autotaxin.[6] Following intravenous administration, [18F]this compound distributes throughout the body and accumulates in tissues with high levels of ATX expression. The fluorine-18 (B77423) radioisotope emits positrons, which, upon annihilation with electrons in the surrounding tissue, produce two 511 keV gamma photons that are detected by a PET scanner. The intensity of the PET signal is directly proportional to the concentration of [18F]this compound, and therefore, the expression of autotaxin in the tissue of interest. In the context of IPF, elevated uptake of [18F]this compound in the lungs is indicative of increased ATX expression and, by extension, heightened pro-fibrotic activity.[6]
Quantitative Data from Preclinical Studies
Preclinical studies utilizing a bleomycin-induced pulmonary fibrosis (BPF) mouse model have demonstrated the utility of [18F]this compound in imaging and quantifying fibrosis-associated increases in ATX expression.
| Parameter | [18F]this compound | [18F]FDG | Reference |
| Maximum Standardized Uptake Value (SUVmax) in Fibrotic Lung Tissue | 2.2 | 0.7 | [6] |
Table 1: Comparison of [18F]this compound and [18F]FDG Uptake in a Murine Model of Pulmonary Fibrosis.
The significantly higher uptake of [18F]this compound compared to [18F]FDG, a commonly used PET tracer for inflammation, underscores the specificity of [18F]this compound for the fibrotic process and its potential as a more direct biomarker of fibrotic activity.[6]
Experimental Protocols
The following protocols are summarized from preclinical evaluations of [18F]this compound in the bleomycin-induced pulmonary fibrosis model.
Bleomycin-Induced Pulmonary Fibrosis (BPF) Mouse Model
-
Induction: C57BL/6 mice are anesthetized, and a single intratracheal instillation of bleomycin (B88199) (dose typically ranging from 1.5 to 3.0 U/kg) is administered to induce lung injury and subsequent fibrosis. Control animals receive an equivalent volume of sterile saline.
-
Disease Progression: Fibrosis develops over a period of 7 to 28 days post-instillation, with key fibrotic changes observable from day 9 onwards.[6]
PET/CT Imaging with [18F]this compound
-
Radiotracer Administration: Mice are injected intravenously with [18F]this compound (typically 3.7-7.4 MBq).
-
Uptake Period: A 60-minute uptake period is allowed for the tracer to distribute and accumulate in target tissues.
-
Imaging: Following the uptake period, a static PET scan (typically 10-20 minutes) is acquired, immediately followed by a CT scan for anatomical co-registration.
-
Image Analysis: PET images are reconstructed, and regions of interest (ROIs) are drawn over the lungs to quantify radiotracer uptake, commonly expressed as the maximum Standardized Uptake Value (SUVmax).
Histological and Molecular Analysis
-
Tissue Harvesting: Following the final imaging session, mice are euthanized, and lung tissues are harvested.
-
Histology:
-
Hematoxylin and Eosin (H&E) Staining: To assess inflammation and general lung morphology.
-
Masson's Trichrome Staining: To visualize and quantify collagen deposition, a direct measure of fibrosis. The severity of fibrosis is often graded using the Ashcroft scoring system.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the protein levels of autotaxin in lung tissue homogenates, providing a direct correlation with the PET imaging signal.
Visualizing the ATX-LPA Signaling Pathway and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: The Autotaxin-LPA signaling pathway in IPF pathogenesis.
Caption: Experimental workflow for [18F]this compound in preclinical IPF models.
Conclusion and Future Directions
The autotaxin-LPA signaling axis represents a critical pathway in the pathogenesis of Idiopathic Pulmonary Fibrosis. The development of the PET tracer [18F]this compound provides an invaluable tool for the non-invasive imaging and quantification of autotaxin expression in the lungs. This technology holds immense promise for advancing our understanding of IPF, aiding in the early and accurate diagnosis of the disease, monitoring its progression, and accelerating the development of novel therapies that target the ATX-LPA pathway. Further clinical validation of [18F]this compound is warranted to translate these promising preclinical findings into tangible benefits for patients suffering from this devastating disease.
References
- 1. Lysophosphatidic acid receptor 1 (LPA1) in pulmonary fibrosis fact sheet – Bristol Myers Squibb [bms.com]
- 2. Pulmonary autotaxin expression contributes to the pathogenesis of pulmonary fibrosis. | Semantic Scholar [semanticscholar.org]
- 3. atsjournals.org [atsjournals.org]
- 4. Autotaxin Emerges as a Therapeutic Target for Idiopathic Pulmonary Fibrosis: Limiting Fibrosis by Limiting Lysophosphatidic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. The lysophosphatidic acid receptor LPA1 links pulmonary fibrosis to lung injury by mediating fibroblast recruitment and vascular leak - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Autotaxin in Fibrotic Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, represent a significant and growing global health burden with limited therapeutic options. Emerging evidence has firmly implicated the enzyme Autotaxin (ATX) and its product, lysophosphatidic acid (LPA), as central players in the pathogenesis of fibrosis across multiple organ systems, including the lungs, liver, kidneys, and skin. This technical guide provides an in-depth exploration of the role of the ATX-LPA signaling axis in fibrotic diseases. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into the underlying molecular mechanisms, quantitative data from preclinical and clinical studies, and detailed experimental protocols for investigating this critical pathway. The guide also features visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the complex processes involved.
Introduction to Autotaxin and Lysophosphatidic Acid
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein (B1211001) with lysophospholipase D (lysoPLD) activity.[1][2] It is the primary producer of the bioactive lipid mediator, lysophosphatidic acid (LPA), in the extracellular environment.[1][2] ATX catalyzes the hydrolysis of lysophosphatidylcholine (B164491) (LPC) and other lysophospholipids to generate LPA.[3]
LPA exerts its pleiotropic effects by binding to a family of at least six G protein-coupled receptors (GPCRs), LPAR1-6.[4] Activation of these receptors initiates a cascade of downstream signaling events that regulate a wide range of cellular processes, including cell proliferation, migration, survival, and differentiation.[4] Under physiological conditions, the ATX-LPA axis is involved in diverse processes such as embryonic development, wound healing, and immune responses. However, dysregulation of this signaling pathway has been increasingly linked to the pathobiology of numerous chronic inflammatory and fibrotic diseases.[5][6]
The ATX-LPA Axis in the Pathogenesis of Fibrosis
A growing body of evidence from preclinical and clinical studies has established a strong association between elevated ATX levels, increased LPA production, and the progression of fibrotic diseases in various organs.
Pulmonary Fibrosis
In the context of pulmonary fibrosis, particularly idiopathic pulmonary fibrosis (IPF), the ATX-LPA axis is a key driver of disease progression.[1][2] Increased levels of ATX and LPA have been detected in the bronchoalveolar lavage fluid (BALF) of IPF patients.[7][8] LPA, acting primarily through LPAR1, promotes several pro-fibrotic processes including:
-
Fibroblast recruitment and proliferation: LPA is a potent chemoattractant for fibroblasts, the primary cell type responsible for excessive collagen deposition.[8]
-
Myofibroblast differentiation: LPA induces the transformation of fibroblasts into myofibroblasts, which are characterized by enhanced contractile and synthetic capabilities.
-
Epithelial cell apoptosis: LPA can induce apoptosis of alveolar epithelial cells, contributing to the initial lung injury that precedes fibrosis.[1]
-
Vascular leakage: LPA increases vascular permeability, leading to the leakage of plasma components into the lung interstitium and promoting inflammation and fibrosis.[8]
-
Interaction with TGF-β signaling: The ATX-LPA axis can amplify pro-fibrotic signaling by interacting with the transforming growth factor-beta (TGF-β) pathway, a master regulator of fibrosis.[9] LPA can induce the activation of latent TGF-β, further promoting myofibroblast differentiation and extracellular matrix production.[9]
Liver Fibrosis
The ATX-LPA pathway is also critically involved in the pathogenesis of liver fibrosis.[10] Elevated serum ATX levels have been observed in patients with chronic liver diseases and correlate with the severity of fibrosis.[10] In the liver, the ATX-LPA axis contributes to fibrosis by:
-
Activating hepatic stellate cells (HSCs): LPA is a potent activator of HSCs, the primary fibrogenic cells in the liver. Upon activation, HSCs transdifferentiate into myofibroblast-like cells, leading to excessive collagen production.[11]
-
Promoting inflammation: The ATX-LPA axis can promote chronic inflammation in the liver, a key driver of fibrogenesis.
Kidney Fibrosis
In the kidney, the ATX-LPA signaling pathway has been implicated in the development and progression of renal fibrosis.[12] Increased ATX expression and activity are observed in animal models of kidney fibrosis.[6] The pro-fibrotic effects of the ATX-LPA axis in the kidney include:
-
Promoting fibroblast proliferation and migration: LPA stimulates the proliferation and migration of renal fibroblasts, contributing to the expansion of the fibrotic matrix.[12]
-
Inducing vascular leakage: ATX can enhance vascular permeability in the renal interstitium, facilitating the influx of inflammatory cells and pro-fibrotic factors.[12]
Skin Fibrosis (Scleroderma)
The ATX-LPA axis plays a significant role in the pathogenesis of skin fibrosis, particularly in systemic sclerosis (SSc), or scleroderma.[13] Increased expression of ATX has been found in the skin of SSc patients.[14] In this context, the ATX-LPA pathway contributes to fibrosis through:
-
Fibroblast activation: LPA stimulates dermal fibroblasts to produce excessive amounts of collagen and other extracellular matrix components.
-
An amplification loop with Interleukin-6 (IL-6): A positive feedback loop exists between the ATX-LPA axis and the pro-inflammatory cytokine IL-6. LPA stimulates the production of IL-6 by dermal fibroblasts, and IL-6, in turn, upregulates the expression of ATX, creating a self-amplifying cycle of inflammation and fibrosis.[15][16]
Quantitative Data on Autotaxin and LPA in Fibrotic Diseases
The following tables summarize quantitative data on ATX and LPA levels in various fibrotic diseases from preclinical and clinical studies.
Table 1: Autotaxin (ATX) Levels in Fibrotic Diseases
| Disease | Sample Type | Method | Finding | Reference(s) |
| Idiopathic Pulmonary Fibrosis (IPF) | Bronchoalveolar Lavage Fluid (BALF) | ELISA | 17-fold increase in ATX protein in bleomycin-injured mice compared to controls. | |
| Idiopathic Pulmonary Fibrosis (IPF) | Lung Tissue | Immunohistochemistry | Significantly up-regulated ATX expression in the fibrotic lungs of IPF patients. | [17] |
| Liver Fibrosis | Serum | Immunoassay | Serum ATX levels positively correlate with the stage of liver fibrosis in patients with chronic liver disease. | [10] |
| Kidney Fibrosis (UUO model) | Kidney Lysates | Western Blot | Increased ATX protein levels in ligated kidneys with the progression of fibrosis. | [6] |
| Scleroderma (SSc) | Skin Biopsies | qPCR | 2.6-fold increase in ATX mRNA expression in SSc skin compared to healthy controls. | [11] |
| Scleroderma (Bleomycin model) | Dermal Biopsies | ELISA, qPCR | 3-fold increase in ATX mRNA and protein levels at day 3 after bleomycin (B88199) injection. | [14] |
Table 2: Lysophosphatidic Acid (LPA) Levels in Fibrotic Diseases
| Disease | Sample Type | Method | Finding | Reference(s) |
| Idiopathic Pulmonary Fibrosis (IPF) | Bronchoalveolar Lavage Fluid (BALF) | LC-MS/MS | Approximately 4-fold increase in total LPA in BALF of bleomycin-challenged mice compared to controls. | |
| Idiopathic Pulmonary Fibrosis (IPF) | Bronchoalveolar Lavage Fluid (BALF) | - | Increased LPA concentrations in BALF of IPF patients. | [8] |
| Liver Fibrosis | Serum | LC-MS/MS | Total LPA and 16:0-LPA showed a significant positive association with the severity of liver fibrosis in patients. | [18] |
| Kidney Fibrosis (UUO model) | Kidney Tissue | - | Increased LPA levels have been reported in the unilateral ureteral obstruction model of renal fibrosis. | [6] |
Signaling Pathways
The pro-fibrotic effects of the ATX-LPA axis are mediated by complex signaling pathways that often intersect with other key fibrogenic signaling cascades.
The Core ATX-LPA Signaling Pathway
The fundamental pathway involves the enzymatic conversion of LPC to LPA by ATX. LPA then binds to its cognate G protein-coupled receptors (LPARs) on the surface of target cells, such as fibroblasts. This binding activates intracellular signaling cascades, including the Rho/ROCK, PI3K/AKT, and MAPK/ERK pathways, which ultimately lead to pro-fibrotic cellular responses like proliferation, migration, and extracellular matrix production.
References
- 1. researchgate.net [researchgate.net]
- 2. An Autotaxin/Lysophosphatidic Acid/Interleukin-6 Amplification Loop Drives Scleroderma Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats - Improving Yield and Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Autotaxin-LPA-IL-6 Amplification Loop Drives Scleroderma Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of endogenous lysophosphatidic acid by ESI-MS/MS in plasma samples requires pre-separation of lysophosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative proteomics of bronchoalveolar lavage fluid in idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. gubra.dk [gubra.dk]
- 12. Lysophosphatidic acid inhibits TGF-beta-mediated stimulation of type I collagen mRNA stability via an ERK-dependent pathway in dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]
- 14. researchgate.net [researchgate.net]
- 15. Bleomycin-Induced Pulmonary Fibrosis in C57Bl/6 mice [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. Time course of bleomycin-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LiverScreen | Lipoprotein(a) levels are associated with liver fibrosis grade in patients with NAFLD - LiverScreen [liverscreen.eu]
ATX-1905: A Novel PET Tracer for In Vivo Autotaxin Imaging - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ATX-1905, a promising positron emission tomography (PET) tracer for the non-invasive imaging and quantification of autotaxin (ATX) expression. Autotaxin is a key enzyme in the lysophosphatidic acid (LPA) signaling pathway, which is implicated in a wide range of pathological processes, including fibrosis, inflammation, and cancer. The ability to image ATX in vivo presents a significant opportunity for diagnosing and monitoring diseases with ATX involvement, as well as for the development of novel ATX-targeted therapeutics.
Core Concepts: The Autotaxin-LPA Signaling Pathway
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein (B1211001) with lysophospholipase D activity.[1] Its primary function is the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to produce the bioactive lipid mediator lysophosphatidic acid (LPA).[1] LPA then binds to at least six G protein-coupled receptors (LPAR1-6), activating a variety of downstream signaling cascades. These pathways, including the Ras-Raf-MEK-ERK, PI3K-Akt, and RhoA pathways, regulate fundamental cellular processes such as proliferation, survival, migration, and differentiation.[2] Dysregulation of the ATX-LPA axis has been linked to the progression of numerous diseases, making it a critical target for therapeutic intervention and diagnostic imaging.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its non-deuterated analog, compound 9j .
| Compound | Target | IC50 (nM) |
| This compound | Autotaxin (ATX) | 1.8 ± 0.5 |
| 9j | Autotaxin (ATX) | 1.9 ± 0.6 |
| Organ | %ID/g at 30 min | %ID/g at 60 min | %ID/g at 90 min |
| Blood | 1.8 ± 0.3 | 1.1 ± 0.2 | 0.7 ± 0.1 |
| Liver | 25.3 ± 4.1 | 21.8 ± 3.5 | 18.9 ± 2.9 |
| Kidneys | 5.9 ± 1.1 | 4.8 ± 0.9 | 4.1 ± 0.7 |
| Spleen | 1.9 ± 0.4 | 1.5 ± 0.3 | 1.2 ± 0.2 |
| Lungs | 2.1 ± 0.5 | 1.7 ± 0.4 | 1.3 ± 0.3 |
| Heart | 1.5 ± 0.3 | 1.0 ± 0.2 | 0.7 ± 0.1 |
| Muscle | 0.8 ± 0.2 | 0.6 ± 0.1 | 0.4 ± 0.1 |
| Bone | 2.5 ± 0.6 | 2.8 ± 0.7 | 3.0 ± 0.8 |
| Brain | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Group | Liver SUVmean |
| LPS-treated | 1.25 ± 0.15 |
| Saline-treated (Control) | 0.85 ± 0.10 |
| LPS-treated + Blocker | 0.70 ± 0.08 |
Experimental Protocols
This section provides detailed methodologies for the synthesis, radiolabeling, and in vivo evaluation of this compound.
Synthesis of the Tosylated Precursor for [18F]this compound
The synthesis of the tosylated precursor for this compound is a multi-step process. A detailed protocol for the final tosylation step is provided below.
Protocol for Tosylation of the Hydroxyethyl (B10761427) Precursor:
-
Dissolution: Dissolve the hydroxyethyl precursor (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).
-
Addition of Base: Add triethylamine (B128534) (3 equivalents) to the solution and stir at room temperature.
-
Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1.5 equivalents) in anhydrous DCM to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the tosylated precursor.
Automated Radiosynthesis of [18F]this compound
The radiosynthesis of [18F]this compound is performed using an automated synthesis module.
Protocol for Automated Radiosynthesis:
-
[18F]Fluoride Trapping: Load the aqueous [18F]fluoride solution onto a pre-conditioned quaternary methylammonium (B1206745) (QMA) anion-exchange cartridge.
-
Elution: Elute the trapped [18F]fluoride from the cartridge into the reactor vessel using a solution of potassium carbonate and Kryptofix 2.2.2 in acetonitrile/water.
-
Azeotropic Drying: Remove the solvent by azeotropic distillation under a stream of nitrogen at elevated temperature.
-
Radiolabeling Reaction: Add a solution of the tosylated precursor in dimethyl sulfoxide (B87167) (DMSO) to the reactor. Heat the reaction mixture at 120°C for 10 minutes.
-
Purification: After cooling, dilute the reaction mixture with the mobile phase and inject it onto a semi-preparative high-performance liquid chromatography (HPLC) system for purification.
-
Formulation: Collect the fraction corresponding to [18F]this compound and remove the solvent under reduced pressure. Reformulate the final product in a sterile solution, typically containing a small percentage of ethanol (B145695) for solubility, and pass it through a sterile filter.
-
Quality Control: Perform quality control tests, including analytical HPLC for radiochemical purity and identity, TLC for free fluoride, pH measurement, and sterility and endotoxin (B1171834) testing.
In Vivo Evaluation of [18F]this compound in a Mouse Model of Acute Liver Injury
Protocol for LPS-Induced Acute Liver Injury Model:
-
Animal Acclimatization: Acclimate male C57BL/6 mice for at least one week before the experiment.
-
LPS Administration: Induce acute liver injury by intraperitoneal injection of lipopolysaccharide (LPS) from E. coli at a dose of 2 mg/kg.
-
Model Confirmation: Confirm the induction of liver injury through analysis of serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels, and histological examination of liver tissue at a predetermined time point (e.g., 6 hours post-LPS injection).
Protocol for PET/CT Imaging:
-
Animal Preparation: Fast the mice for 4-6 hours before the PET scan, with free access to water.
-
Tracer Administration: Administer [18F]this compound (typically 3.7-7.4 MBq) via tail vein injection.
-
Uptake Period: Allow the tracer to distribute for a specific uptake period (e.g., 60 minutes).
-
PET/CT Acquisition: Anesthetize the mice and perform a whole-body PET/CT scan. The CT scan is used for attenuation correction and anatomical localization. The PET scan is typically a dynamic or static acquisition over a defined time frame (e.g., 30 minutes).
-
Image Analysis: Reconstruct the PET images and draw regions of interest (ROIs) over various organs on the co-registered PET/CT images to calculate the standardized uptake value (SUV).
Protocol for Ex Vivo Biodistribution Study:
-
Tracer Administration: Inject mice with a known amount of [18F]this compound.
-
Euthanasia and Organ Harvesting: At predefined time points post-injection, euthanize the mice and dissect major organs and tissues.
-
Gamma Counting: Weigh the collected tissues and measure the radioactivity in each sample using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Protocol for In Vivo Blocking Study:
-
Blocker Administration: Administer a non-radioactive ATX inhibitor (blocker) at a specified dose and time before the injection of [18F]this compound.
-
Tracer Administration and Imaging: Proceed with the [18F]this compound injection and PET/CT imaging as described above.
-
Data Comparison: Compare the tracer uptake in the target tissues with and without the pre-administration of the blocker to demonstrate the specificity of [18F]this compound for autotaxin.
Conclusion
This compound is a novel and specific PET tracer with favorable properties for the in vivo imaging of autotaxin. Its successful application in preclinical models of liver injury demonstrates its potential as a powerful tool for studying the role of ATX in various diseases and for facilitating the development of new ATX-targeted therapies. The detailed protocols provided in this guide are intended to assist researchers in the implementation and further exploration of this promising imaging agent.
References
An In-depth Technical Guide to the Binding Affinity and Specificity of Dasatinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the binding characteristics of Dasatinib (formerly BMS-354825), a potent, orally available, multi-targeted kinase inhibitor. Dasatinib is primarily known for its efficacy in treating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), including cases resistant to imatinib (B729).[1][2][3][4] Its mechanism of action involves the inhibition of multiple key signaling kinases, most notably BCR-ABL and the SRC family of kinases.[1]
This document details the binding affinity and specificity of Dasatinib, presenting quantitative data in structured tables, outlining experimental protocols for key assays, and visualizing relevant biological pathways and workflows.
Binding Affinity of Dasatinib
Dasatinib is a highly potent inhibitor of the BCR-ABL kinase, the hallmark of CML, and is significantly more potent than the first-generation inhibitor, imatinib. A key distinction is its ability to bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its effectiveness against many imatinib-resistant mutations. It also potently inhibits SRC family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ at nanomolar concentrations.
Quantitative Binding Data: Inhibition Constants (Kᵢ)
The inhibition constant (Kᵢ) represents the intrinsic binding affinity of an inhibitor for its target enzyme. Dasatinib exhibits picomolar to low nanomolar Kᵢ values for its primary targets.
| Target Kinase | Kᵢ (pM) | Assay Type | Reference |
| Src | 16 | ATP-competitive tyrosine kinase assay | |
| Bcr-Abl | 30 | ATP-competitive tyrosine kinase assay |
Quantitative Potency Data: Half-Maximal Inhibitory Concentration (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) measures the functional potency of an inhibitor in a given assay. Dasatinib demonstrates low nanomolar IC₅₀ values in both biochemical and cell-based assays.
Table 1: Biochemical IC₅₀ Values
| Target Kinase | IC₅₀ (nM) | Assay Type | Reference |
| Abl | <1 | Cell-free kinase assay | |
| Src | 0.8 | Cell-free kinase assay | |
| c-Kit | 79 | Cell-free kinase assay | |
| Lck | 1.1 | In vitro kinase screen | |
| Yes | 0.2 | In vitro kinase screen |
Table 2: Cell-Based IC₅₀/GI₅₀ Values
| Cell Line | Disease Model | IC₅₀ / GI₅₀ | Assay Type | Reference |
| K562 | CML | 4.6 nM | Cell Viability Assay (48h) | |
| Mo7e-KitD816H | AML | 5 nM | Growth Inhibition (MTT) | |
| ORL lines (mean) | Oral Squamous Cell Carcinoma | 81.8 nM | MTT Viability Test | |
| MDA-MB-231 | Breast Cancer | 6.1 µM | Cell Viability Assay (48h) | |
| MCF-7 | Breast Cancer | > 10 µM | Cell Viability Assay (48h) |
Specificity and Off-Target Profile
While highly potent against its intended targets, Dasatinib is a multi-kinase inhibitor and can engage numerous other kinases, leading to potential "off-target" effects. These off-target interactions can contribute to both adverse events and, in some cases, beneficial therapeutic outcomes. Comprehensive kinase profiling has revealed a broad spectrum of kinases inhibited by Dasatinib.
Chemical proteomics and affinity-based profiling have identified dozens of potential kinase targets, including members of the ephrin receptor family, TEC family kinases, and several serine/threonine kinases. Notably, Dasatinib does not typically inhibit Janus kinase (JAK), Syk, or receptors for fibroblast growth factor (FGF), vascular endothelial growth factor (VEGF), or epidermal growth factor (EGF) at concentrations where it inhibits its primary targets.
Kinase Selectivity Profile
The following table summarizes the potency of Dasatinib against a selection of its primary and off-target kinases, as determined through broad kinome screening. This data is crucial for designing experiments to maximize on-target specificity.
| Kinase Family | Kinase Target | Potency (IC₅₀/Kᵢ) |
| Primary Targets | Abl | <1 nM |
| Src | 0.8 nM | |
| Lck | 1.1 nM | |
| Yes | 0.2 nM | |
| c-Kit | 79 nM | |
| PDGFRβ | Sub-nanomolar to nanomolar | |
| Selected Off-Targets | Ephrin Receptors (EPHA2, EPHB4) | Strong binders |
| BTK, TEC | Potent inhibitors | |
| Discoidin Domain Receptor 1 (DDR1) | Target | |
| p38α | Binds with similar conformation | |
| PIM-3, PKA C-α, PKN2 | Identified via proteomic profiling |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of inhibitor binding and activity. Below are generalized protocols for common assays used to characterize Dasatinib.
In Vitro Kinase Assay (Biochemical Potency)
This protocol determines the direct inhibitory effect of Dasatinib on the enzymatic activity of a purified kinase.
-
Reagents & Materials : Purified recombinant kinase (e.g., GST-Abl), peptide substrate, ATP, Dasatinib stock solution, kinase assay buffer, 96-well plates, detection reagent (e.g., ADP-Glo™ or similar).
-
Procedure :
-
Prepare serial dilutions of Dasatinib in assay buffer.
-
In a 96-well plate, add the purified kinase, the specific peptide substrate, and the Dasatinib dilutions.
-
Initiate the kinase reaction by adding a defined concentration of ATP (often at or near the Kₘ for the kinase).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP or the generated ADP using a luminescence-based detection reagent.
-
Plot the percentage of kinase inhibition against the logarithm of the Dasatinib concentration.
-
Calculate the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Cell-Based Proliferation/Viability Assay (Cellular Potency)
This protocol measures the effect of Dasatinib on the growth and viability of cancer cell lines.
-
Reagents & Materials : Cancer cell lines (e.g., K562 for CML), complete cell culture medium, Dasatinib stock solution, 96-well cell culture plates, viability reagent (e.g., MTT, MTS, or CellTiter-Glo®).
-
Procedure :
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach or stabilize overnight.
-
Prepare serial dilutions of Dasatinib in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the various Dasatinib concentrations. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of growth inhibition relative to the vehicle control and determine the IC₅₀ or GI₅₀ value.
-
Affinity Purification-Mass Spectrometry (Target Identification)
This protocol identifies the proteins from a cell lysate that directly bind to Dasatinib.
-
Reagents & Materials : Dasatinib-immobilized affinity matrix (e.g., sepharose beads), cell lysate from a relevant cell line (e.g., K562 or H292), lysis buffer, wash buffers, elution buffer, mass spectrometer.
-
Procedure :
-
Incubate the cell lysate with the Dasatinib-coupled beads to allow for protein binding. A control incubation with non-derivatized beads should be run in parallel.
-
Wash the beads extensively with wash buffers of increasing stringency to remove non-specific binders.
-
Elute the specifically bound proteins from the beads using an appropriate elution buffer (e.g., containing high salt, low pH, or free Dasatinib).
-
Separate the eluted proteins using SDS-PAGE and/or digest them directly into peptides using trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by matching the acquired mass spectra against a protein sequence database. Proteins significantly enriched in the Dasatinib pulldown compared to the control are considered potential targets.
-
Visualizations: Pathways and Workflows
Signaling Pathways Modulated by Dasatinib
Dasatinib exerts its therapeutic effect by inhibiting key signaling pathways that drive cancer cell proliferation and survival. The primary target is the aberrant signaling cascade initiated by the BCR-ABL fusion protein in CML. It also impacts other pathways such as those mediated by SRC, AKT, and MAPK.
Caption: Key signaling pathways inhibited by Dasatinib.
Experimental Workflow: Cell-Based Viability Assay
The following diagram illustrates a typical workflow for determining the IC₅₀ of Dasatinib in a cancer cell line.
Caption: Workflow for a cell-based Dasatinib IC50 assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant ABL mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dasatinib - clinical trials and management of adverse events in imatinib resistant/intolerant chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Discovery and Development of ATX-101: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATX-101, a proprietary formulation of synthetic deoxycholic acid, is a first-in-class injectable drug developed for the reduction of submental fat. Deoxycholic acid is a naturally occurring secondary bile acid involved in the emulsification and absorption of dietary fats. When injected into subcutaneous adipose tissue, ATX-101 acts as a cytolytic agent, causing the irreversible breakdown of adipocytes (fat cells). This technical guide provides an in-depth overview of the preclinical research that underpinned the development of ATX-101, detailing its mechanism of action, pharmacology, and the comprehensive non-clinical safety program undertaken to support its clinical use.
Introduction: The Discovery of a Targeted Adipocytolytic Agent
The development of ATX-101 was predicated on the identification of deoxycholic acid as the primary active component responsible for the fat-dissolving properties of early injectable formulations used for localized fat reduction.[1] Preclinical research was designed to characterize the adipocytolytic activity of a purified, synthetic formulation of deoxycholic acid and to establish a comprehensive safety profile. The program aimed to demonstrate that ATX-101 could selectively target and eliminate fat cells while sparing surrounding non-adipose tissues.[1]
Mechanism of Action: Adipocytolysis and the Inflammatory Response
The primary mechanism of action of ATX-101 is adipocytolysis, the physical disruption of the adipocyte cell membrane, leading to cell death.[2][3] This cytolytic effect is concentration-dependent and is attributed to the detergent properties of deoxycholic acid.[4]
Following injection into subcutaneous fat, ATX-101 is believed to cause a cascade of events:
-
Membrane Disruption: Deoxycholic acid molecules aggregate and disrupt the lipid bilayer of the adipocyte cell membrane, leading to increased membrane permeability and eventual cell lysis.
-
Inflammatory Response: The lysis of adipocytes releases cellular contents, triggering a localized inflammatory response. This is characterized by the infiltration of neutrophils followed by macrophages.
-
Cellular Debris Clearance: Macrophages phagocytose the lipid droplets and cellular debris from the lysed adipocytes.
-
Tissue Remodeling: The inflammatory process stimulates fibroblasts, leading to the deposition of new collagen and thickening of the fibrous septa within the adipose tissue. This process contributes to the observed tissue contraction and improved contour of the treated area.
The selectivity of ATX-101 for adipose tissue is attributed to the high protein content of surrounding tissues, such as muscle and skin. Deoxycholic acid's cytolytic activity is attenuated by binding to proteins like albumin, thus protecting protein-rich tissues from its effects.
Figure 1. Proposed mechanism of action of ATX-101 in submental fat reduction.
Preclinical Pharmacology
A comprehensive preclinical pharmacology program was conducted to evaluate the efficacy and mechanism of action of ATX-101.
In Vitro Studies
-
Objective: To assess the cytolytic activity of deoxycholic acid on various cell types.
-
Methodology: A variety of in vitro assays were employed, including cell viability assays (e.g., MTT assay) and cell membrane lysis assays, using primary human subcutaneous adipocytes, human dermal fibroblasts, and human keratinocytes. Cells were exposed to increasing concentrations of deoxycholic acid, and cell viability was assessed at different time points.
-
Key Findings:
-
Deoxycholic acid demonstrated a concentration-dependent cytolytic effect on all cell types tested.
-
Adipocytes were found to be more susceptible to the lytic effects of deoxycholic acid compared to fibroblasts and keratinocytes at certain concentrations.
-
The presence of proteins, such as bovine serum albumin (BSA), attenuated the cytolytic activity of deoxycholic acid.
-
| Cell Type | Assay | Key Finding | Reference |
| Human Adipocytes | Cell Viability Assay | Concentration-dependent decrease in viability | |
| Human Dermal Fibroblasts | Cell Viability Assay | Less sensitive than adipocytes at certain concentrations | |
| Human Keratinocytes | Cell Viability Assay | Less sensitive than adipocytes at certain concentrations | |
| Various Cell Lines | MTT Assay | Dose-dependent decrease in cell viability |
Table 1: Summary of In Vitro Pharmacology Studies.
In Vivo Studies
-
Objective: To evaluate the efficacy of ATX-101 in reducing localized fat deposits in animal models and to characterize the histological response.
-
Methodology: Studies were conducted in genetically obese mice and other animal models. ATX-101 was injected subcutaneously into localized fat pads. The reduction in fat was assessed through physical measurements and histological analysis of the treated tissue at various time points post-injection.
-
Key Findings:
-
Subcutaneous injection of ATX-101 resulted in a visible reduction of the targeted fat pads.
-
Histological examination confirmed adipocytolysis, followed by a predictable inflammatory response and subsequent tissue remodeling with fibrosis, consistent with the proposed mechanism of action.
-
The effects were largely confined to the subcutaneous fat layer, with minimal impact on the overlying skin and underlying muscle tissue.
-
| Animal Model | Injection Site | Assessment | Key Finding | Reference |
| Genetically Obese Mice | Subcutaneous Fat Pad | Visual and Histological | Reduction in fat pad size, localized adipocytolysis | |
| Rabbits | Dorsal Fat Pad | Histological | Loss of intracellular lipid and increase in extracellular lipids |
Table 2: Summary of In Vivo Efficacy Studies.
Non-Clinical Safety and Toxicology Program
A comprehensive non-clinical safety program was conducted in accordance with international regulatory guidelines to support the clinical development of ATX-101.
Figure 2. High-level workflow of the preclinical development of ATX-101.
Safety Pharmacology
-
Cardiovascular and Respiratory: A safety pharmacology study in telemetered Beagle dogs assessed the effects of subcutaneous ATX-101 injection on cardiovascular and respiratory parameters. No clinically significant effects on heart rate, blood pressure, ECG intervals, or respiratory rate were observed.
-
Central Nervous System (CNS): An acute intravenous CNS safety pharmacology study in rats showed no adverse effects on neurobehavioral parameters.
Toxicology
-
Single-Dose and Repeat-Dose Toxicity: Repeat-dose toxicity studies were conducted in rats and dogs with biweekly subcutaneous injections of ATX-101. No systemic toxicity was observed. The primary findings were localized to the injection site and were consistent with the expected adipocytolytic effect, including inflammation and fibrosis, which were reversible.
-
Genetic Toxicology: ATX-101 was evaluated in a standard battery of in vitro and in vivo genetic toxicology assays, including the Ames test, a chromosomal aberration assay in human lymphocytes, and a rat erythrocyte micronucleus assay. ATX-101 was found to be non-mutagenic and non-clastogenic.
-
Reproductive and Developmental Toxicology: Embryofetal development studies were performed in rats and rabbits. No evidence of fetal harm was observed in rats at doses up to 50 mg/kg. In rabbits, some fetal observations were noted, but these were likely related to maternal toxicity at the tested doses. A fertility and early embryonic development study in rats showed no changes in fertility or general reproductive parameters.
| Study Type | Species | Key Findings | Reference |
| Safety Pharmacology | |||
| Cardiovascular & Respiratory | Dog | No clinically significant effects | |
| Central Nervous System | Rat | No adverse neurobehavioral effects | |
| Toxicology | |||
| Repeat-Dose Toxicity | Rat, Dog | Localized, reversible injection site reactions; no systemic toxicity | |
| Genetic Toxicology | In vitro/In vivo | Non-mutagenic and non-clastogenic | |
| Reproductive & Developmental | Rat, Rabbit | No evidence of teratogenicity at non-maternally toxic doses |
Table 3: Summary of Non-Clinical Safety and Toxicology Program.
Conclusion
The comprehensive preclinical development program for ATX-101 successfully characterized its mechanism of action as a targeted adipocytolytic agent and established a favorable safety profile. In vitro and in vivo pharmacology studies demonstrated the concentration-dependent cytolytic effect of deoxycholic acid on adipocytes and its efficacy in reducing localized fat deposits. A full suite of non-clinical toxicology and safety pharmacology studies revealed no systemic safety concerns, with predictable and reversible local effects at the injection site. These robust preclinical data provided the scientific foundation for the successful clinical development and subsequent regulatory approval of ATX-101 for the treatment of submental fat.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. dovepress.com [dovepress.com]
- 3. ATX-101 for reduction of submental fat: A phase III randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Fat Reducing Agents on Adipocyte Death and Adipose Tissue Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and properties of ATX-1905
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of ATX-1905, a novel potent ligand for Autotaxin (ATX). This compound is utilized as a positron emission tomography (PET) tracer, demonstrating significant potential in the research of conditions such as idiopathic pulmonary fibrosis (IPF) due to its high binding specificity for ATX.[1]
Chemical Structure and Properties
This compound is a complex molecule with the IUPAC name 2-((2-ethyl-6-(4-(2-(4-(2-fluoroethyl-1,1,2,2-d4)piperazin-1-yl)-2-oxoethyl)piperazin-1-yl)imidazo[1,2-a]pyridin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile.[2] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C32H33D4F2N9OS | [2] |
| Molecular Weight | 637.79 g/mol | [2] |
| Exact Mass | 637.3061 | [2] |
| Elemental Analysis | C: 60.26%; H: 6.48%; F: 5.96%; N: 19.77%; O: 2.51%; S: 5.03% | [2] |
| Appearance | Solid powder | [3] |
| Solubility | To be determined | [2] |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C; Long term (months to years): -20 °C | [2] |
Biological Activity and Mechanism of Action
This compound is a potent ligand for Autotaxin (ATX), a secreted enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA).[4][5] ATX hydrolyzes lysophosphatidylcholine (B164491) (LPC) to generate LPA, a signaling molecule that interacts with at least six G-protein coupled receptors (LPAR1-6).[4][6][7] This signaling pathway, known as the ATX-LPA axis, is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, survival, embryonic development, wound healing, and inflammation.[4][7]
In various disease states, including cancer and fibrosis, the expression of ATX is often upregulated.[4][8] As a PET tracer, this compound allows for the non-invasive imaging and quantification of ATX expression levels in vivo. This is particularly relevant in the study of idiopathic pulmonary fibrosis, where lung ATX expression is elevated.[1]
The following diagram illustrates the central role of Autotaxin in the synthesis of LPA and the subsequent downstream signaling cascade.
Experimental Protocols
While a detailed, publicly available experimental protocol specifically for this compound is not available, a general workflow for its use as a PET tracer can be outlined based on standard procedures for PET/CT imaging in oncology and other research areas.[9]
The following diagram represents a typical experimental workflow for utilizing a PET tracer like this compound in a preclinical or clinical research setting.
Key Steps in the Protocol:
-
Radiolabeling: this compound is first labeled with a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F), to create the radiotracer.
-
Subject Preparation: The subject (animal model or human patient) is prepared for the scan, which may involve fasting to reduce background signal and anesthesia for preclinical imaging to prevent movement artifacts.
-
Tracer Administration: The radiolabeled this compound is administered intravenously.
-
Uptake Phase: A specific period is allowed for the tracer to circulate and accumulate in tissues with high ATX expression.
-
PET/CT Imaging: The subject is placed in a PET/CT scanner to acquire images. The CT scan provides anatomical information for localization and attenuation correction of the PET data.
-
Image Reconstruction and Analysis: The acquired data is reconstructed to generate images of tracer distribution. Regions of interest (ROIs) are drawn on the images to quantify the tracer uptake, often expressed as the Standardized Uptake Value (SUV).
Summary and Future Directions
This compound is a valuable research tool for investigating the role of the ATX-LPA signaling pathway in health and disease. Its application as a PET tracer offers a non-invasive method to assess ATX expression, which can aid in the diagnosis, staging, and monitoring of therapeutic responses in various pathologies, including idiopathic pulmonary fibrosis. Further research is needed to fully characterize its pharmacokinetic and pharmacodynamic properties and to establish standardized protocols for its clinical use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. wjgnet.com [wjgnet.com]
- 9. www-pub.iaea.org [www-pub.iaea.org]
The Therapeutic Potential of Novel Anti-Fibrotic Agents in Non-IPF Fibrotic Conditions: A Technical Overview of ATYR0101
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific compound "ATX-1905" is not publicly available. This guide will focus on ATYR0101, a well-characterized pre-clinical candidate with a novel anti-fibrotic mechanism, as a representative example to fulfill the core requirements of this technical overview.
Introduction
Fibrotic diseases outside of Idiopathic Pulmonary Fibrosis (IPF) represent a significant area of unmet medical need. These conditions, including but not limited to, chronic kidney disease, liver fibrosis, and systemic sclerosis, are characterized by the excessive deposition of extracellular matrix (ECM), leading to organ dysfunction and failure. The myofibroblast is a key cell type responsible for the pathological ECM accumulation in fibrosis. This technical guide explores the pre-clinical potential of ATYR0101, a novel therapeutic agent, in non-IPF fibrotic conditions. ATYR0101 is a fusion protein derived from a unique proteolytic fragment of aspartyl-tRNA synthetase (DARS). Its mechanism of action, which involves the targeted induction of myofibroblast apoptosis, presents a promising and differentiated approach compared to current anti-fibrotic therapies. This document will provide a detailed overview of the mechanism of action of ATYR0101, a summary of its pre-clinical efficacy in models of kidney and lung fibrosis, and detailed experimental protocols for the key studies cited.
Mechanism of Action of ATYR0101
ATYR0101 exerts its anti-fibrotic effects through a novel mechanism that leads to the selective apoptosis of myofibroblasts.[1] The proposed signaling pathway is initiated by the binding of ATYR0101 to Latent-Transforming Growth Factor Beta Binding Protein 1 (LTBP-1).[2] LTBP-1 is a component of the large latent complex that sequesters TGF-β in the extracellular matrix. The interaction between ATYR0101 and LTBP-1 is believed to trigger a downstream signaling cascade that culminates in the activation of caspase-3/7-mediated apoptosis specifically in TGF-β-differentiated myofibroblasts, while sparing undifferentiated fibroblasts. This targeted approach offers the potential for a favorable safety profile by preserving healthy fibroblast populations.
Preclinical Efficacy of ATYR0101
The anti-fibrotic potential of ATYR0101 has been evaluated in established preclinical models of kidney and lung fibrosis. The following tables summarize the key quantitative data from these studies.
Table 1: Efficacy of ATYR0101 in a Mouse Model of Kidney Fibrosis (Unilateral Ureteral Obstruction - UUO)
| Parameter | Control (Vehicle) | ATYR0101-Treated | % Change vs. Control |
| Terminal Organ Weight | Increased | Reduced | ↓ |
| Cortical Collagen Content | Increased | Reduced | ↓ |
| Fibrosis Score (Histopathology) | High | Significantly Reduced | ↓↓ |
| Expression of Acta2 (α-SMA) | Increased over time | Stabilized | ↔ |
| Expression of Col1a2 (Collagen) | Increased over time | Stabilized | ↔ |
| Data synthesized from preclinical findings presented by aTyr Pharma. |
Table 2: Efficacy of ATYR0101 in a Mouse Model of Lung Fibrosis (Bleomycin-Induced)
| Parameter | Control (Vehicle) | ATYR0101-Treated | % Change vs. Control |
| Ashcroft Score | High | Significantly Reduced | ↓↓ |
| Collagen Content | High | Significantly Reduced | ↓↓ |
| α-SMA Positive Cells | Increased | Reduced | ↓ |
| Data synthesized from preclinical findings presented by aTyr Pharma. |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key preclinical models and analytical techniques used to evaluate the efficacy of ATYR0101.
The UUO model is a widely used and robust method for inducing renal interstitial fibrosis.
-
Animal Model: Male C57BL/6 mice, 8-12 weeks old, are typically used.
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Surgical Procedure:
-
A midline abdominal incision is made to expose the abdominal cavity.
-
The left ureter is identified and carefully isolated from surrounding tissues.
-
Two ligatures (e.g., 4-0 silk suture) are placed around the mid-portion of the ureter, and the ureter is completely occluded.
-
For sham-operated control animals, the ureter is isolated but not ligated.
-
The abdominal wall and skin are closed in layers.
-
-
Post-Operative Care: Animals are provided with appropriate post-operative analgesia and monitored for recovery.
-
Treatment Administration: ATYR0101 or vehicle is administered at the specified dose and schedule (e.g., intraperitoneal injection daily).
-
Study Termination: Animals are sacrificed at a predetermined time point (e.g., 7 or 14 days post-surgery). Kidneys are harvested for analysis. One kidney is typically fixed in 10% neutral buffered formalin for histology, and the other is snap-frozen in liquid nitrogen for molecular analysis.
This model is the most common for studying the pathogenesis of pulmonary fibrosis and for evaluating potential therapies.
-
Animal Model: C57BL/6 mice, 8-12 weeks old, are commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
Anesthesia: Mice are anesthetized as described for the UUO model.
-
Bleomycin (B88199) Administration:
-
A single intratracheal instillation of bleomycin sulfate (B86663) (e.g., 1.5-3.0 U/kg) dissolved in sterile saline is administered. Control animals receive sterile saline only.
-
The administration is performed via a non-surgical or surgical approach to ensure delivery to the lungs.
-
-
Post-Procedure Care: Animals are monitored for signs of respiratory distress and weight loss.
-
Treatment Administration: ATYR0101 or vehicle is administered as per the study design.
-
Study Termination: Animals are typically sacrificed 14 or 21 days after bleomycin administration. Lungs are harvested for histological and molecular analysis. Bronchoalveolar lavage (BAL) may also be performed to assess inflammation.
This staining method is used to differentiate collagen fibers from other tissue components.
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Mordanting: Sections are mordanted in Bouin's solution to improve staining quality.
-
Nuclear Staining: Nuclei are stained with Weigert's iron hematoxylin.
-
Cytoplasmic and Muscle Fiber Staining: Cytoplasm and muscle fibers are stained with Biebrich scarlet-acid fuchsin.
-
Collagen Staining: Sections are treated with a phosphomolybdic/phosphotungstic acid solution, followed by staining with aniline (B41778) blue, which specifically stains collagen blue.
-
Dehydration and Mounting: Sections are dehydrated through a graded series of ethanol, cleared in xylene, and mounted.
-
Quantification: The extent of fibrosis can be quantified using image analysis software to measure the blue-stained area relative to the total tissue area.
This method is highly specific for collagen and allows for the visualization of collagen fibers under polarized light.
-
Tissue Preparation: Deparaffinize and rehydrate tissue sections as for Masson's trichrome staining.
-
Staining: Sections are incubated in a Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid) for 60 minutes.
-
Rinsing: Slides are briefly rinsed in acidified water to remove excess stain.
-
Dehydration and Mounting: Sections are rapidly dehydrated in absolute alcohol, cleared in xylene, and mounted.
-
Analysis: Under bright-field microscopy, collagen appears red. Under polarized light, collagen fibers exhibit birefringence, with thicker type I collagen fibers appearing yellow-orange and thinner type III collagen fibers appearing green.
The Ashcroft score is a semi-quantitative method used to grade the severity of lung fibrosis.
-
Microscopic Examination: Stained lung sections are examined under a light microscope at low magnification (e.g., 10x).
-
Scoring: A score from 0 (normal lung) to 8 (total fibrous obliteration of the field) is assigned to multiple fields of view.
-
Mean Score: The mean of all scores is calculated to represent the overall severity of fibrosis for each lung.
qPCR is used to measure the gene expression of key fibrotic markers such as collagen type I (Col1a1 or Col1a2) and alpha-smooth muscle actin (Acta2).
-
RNA Extraction: Total RNA is extracted from frozen tissue samples using a suitable RNA isolation kit.
-
cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR Reaction: The qPCR reaction is performed using a qPCR instrument, cDNA template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method, normalized to a housekeeping gene (e.g., Gapdh or Actb).
Western blotting is used to quantify the protein levels of α-SMA, a marker of myofibroblast differentiation.
-
Protein Extraction: Total protein is extracted from frozen tissue samples using a lysis buffer.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for α-SMA, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate.
-
Densitometry: The intensity of the bands is quantified using image analysis software and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion
The preclinical data for ATYR0101 in models of kidney and lung fibrosis demonstrate its potential as a novel anti-fibrotic agent for a range of non-IPF fibrotic conditions. Its unique mechanism of action, involving the targeted induction of myofibroblast apoptosis via interaction with LTBP-1, distinguishes it from current therapeutic approaches. Further investigation into the efficacy of ATYR0101 in other fibrotic disease models, such as liver fibrosis and systemic sclerosis, is warranted. The detailed experimental protocols provided in this guide serve as a resource for researchers in the field to further explore the therapeutic potential of ATYR0101 and other novel anti-fibrotic compounds.
References
Methodological & Application
Application Notes and Protocols for ATX-1905 PET Imaging in Bleomycin-Induced Lung Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease with limited therapeutic options.[1] The enzyme autotaxin (ATX) is significantly overexpressed in the lungs of IPF patients, making it a key target for both therapy and imaging.[1] ATX-1905 is a novel positron emission tomography (PET) tracer that specifically binds to autotaxin, enabling the non-invasive quantification of its expression levels in the lungs.[2] This application note provides a detailed protocol for utilizing [18F]this compound PET imaging in a bleomycin-induced lung fibrosis mouse model, a well-established preclinical model that mimics many features of human IPF.[3] This powerful imaging technique allows for early diagnosis, monitoring of disease progression, and assessment of therapeutic efficacy of anti-fibrotic drugs.[1]
Principle of the Method
Bleomycin (B88199), an anti-cancer agent, is known to induce lung injury and fibrosis.[4] Intratracheal administration of bleomycin in mice initiates an inflammatory phase followed by a fibrotic phase, characterized by the deposition of extracellular matrix and collagen.[3] This process is associated with increased expression of ATX.[1]
[18F]this compound, a fluorine-18 (B77423) labeled PET tracer, is administered intravenously. It distributes throughout the body and accumulates in tissues with high ATX expression. The positron emissions from 18F are detected by a PET scanner, allowing for the in vivo visualization and quantification of ATX levels in the fibrotic lungs. The signal intensity, often measured as the Standardized Uptake Value (SUV), correlates with the extent of fibrosis.[1]
Quantitative Data Summary
The following table summarizes the quantitative data from a study comparing the uptake of [18F]this compound and the commonly used inflammation tracer [18F]FDG in a bleomycin-induced pulmonary fibrosis (BPF) nonhuman primate model.
| Tracer | Maximum Standardized Uptake Value (SUVmax) in Fibrotic Lung Tissue |
| [18F]this compound | 2.2[1] |
| [18F]FDG | 0.7[1] |
This data highlights the significantly higher uptake and specificity of [18F]this compound for fibrotic tissue compared to [18F]FDG.[1]
Experimental Protocols
I. Bleomycin-Induced Lung Fibrosis Model
This protocol describes the induction of pulmonary fibrosis in mice using bleomycin. C57BL/6 mice are recommended as they are more susceptible to developing pulmonary fibrosis.
Materials:
-
Bleomycin sulfate (B86663) (e.g., HY-108345)[2]
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., Ketamine/Xylazine cocktail)
-
Animal intubation equipment (e.g., BioLite intubation kit)[3]
-
Microsyringe
Procedure:
-
Animal Preparation: Acclimatize male C57BL/6 mice (8 weeks old) for at least one week before the experiment.
-
Anesthesia: Anesthetize the mice using an appropriate anesthetic cocktail (e.g., intraperitoneal injection of Ketamine at 80 mg/kg and Xylazine at 5 mg/kg).[5] Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.
-
Intratracheal Instillation:
-
Position the anesthetized mouse on an intubation stand.
-
Visualize the trachea using a laryngoscope.
-
Carefully insert a sterile catheter or needle into the trachea.
-
Administer a single dose of bleomycin (2 mg/kg body weight) dissolved in sterile saline via the intratracheal route.[6] The total volume should be approximately 50 µL. The control group should receive an equal volume of sterile saline.
-
-
Post-Procedure Monitoring: Monitor the animals closely until they have fully recovered from anesthesia. House them in a clean, warm environment.
-
Fibrosis Development: The fibrotic phase typically develops after an initial inflammatory phase. For therapeutic studies, it is recommended to start treatment at least 7 days post-bleomycin administration.[3] PET imaging can be performed at various time points to monitor disease progression (e.g., Day 9, 15, and 23).[1]
II. [18F]this compound PET/CT Imaging Protocol
This protocol outlines the procedure for performing PET/CT imaging using the [18F]this compound tracer.
Materials:
-
[18F]this compound radiotracer
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT scanner
-
Catheter for intravenous injection
-
Heating pad
Procedure:
-
Animal Preparation:
-
Fast the mice for 4-6 hours before the PET scan to reduce background signal.
-
Anesthetize the mice with isoflurane (B1672236) (e.g., 2% for induction, 1-1.5% for maintenance).
-
Place a catheter in the lateral tail vein for radiotracer injection.
-
Position the animal on the scanner bed and use a heating pad to maintain body temperature.
-
-
Radiotracer Administration:
-
Administer approximately 3.7-7.4 MBq (100-200 µCi) of [18F]this compound intravenously via the tail vein catheter.
-
-
Uptake Period: Allow for a 60-minute uptake period. During this time, the animal should remain under anesthesia and its body temperature maintained.
-
PET/CT Imaging:
-
Perform a CT scan for attenuation correction and anatomical localization.
-
Acquire a static PET scan for 10-15 minutes.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., 3D OSEM).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the lung tissue in the CT images.
-
Quantify the radiotracer uptake within the lung ROIs and express it as the Standardized Uptake Value (SUV), calculated as: SUV = (mean pixel value in ROI × body weight) / injected dose
-
Signaling Pathway and Experimental Workflow
Autotaxin (ATX) Signaling in Fibrosis
Autotaxin is a secreted enzyme that hydrolyzes lysophosphatidylcholine (B164491) (LPC) into lysophosphatidic acid (LPA). LPA is a bioactive lipid that signals through G protein-coupled receptors (LPARs) to promote various cellular responses, including cell proliferation, migration, and survival. In the context of fibrosis, the ATX-LPA signaling axis is implicated in the activation of fibroblasts, leading to the excessive deposition of extracellular matrix and tissue scarring.
Caption: Autotaxin signaling pathway in fibrosis.
Experimental Workflow for this compound PET Imaging
The following diagram outlines the complete experimental workflow, from the induction of lung fibrosis in a mouse model to the final PET imaging and data analysis.
References
- 1. Imaging Pulmonary Fibrosis and Treatment Efficacy In Vivo with Autotaxin-Specific PET Ligand [18F]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. criver.com [criver.com]
- 5. Mouse Model of Bleomycin-Induced Lung Injury [bio-protocol.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols: A Step-by-Step Guide to the Radiolabeling of a Novel Small Molecule (ATX-1905) with Fluorine-18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides non-invasive, quantitative assessment of biological processes in vivo. Fluorine-18 ([¹⁸F]) is the most commonly used radionuclide for PET due to its ideal physical and nuclear properties, including a half-life of 109.8 minutes and low positron energy (0.635 MeV), which allows for high-resolution imaging.[1][2][3] The development of novel ¹⁸F-labeled PET tracers is crucial for advancing our understanding of disease and for the development of new therapeutics.
This document provides a detailed, representative protocol for the radiolabeling of a novel small molecule, designated here as ATX-1905, with Fluorine-18. As specific information for this compound is not publicly available, this guide is based on established and widely applicable methods for the nucleophilic ¹⁸F-fluorination of small molecules. The described workflow is intended to serve as a comprehensive template that can be adapted for the radiosynthesis of new chemical entities.
The protocol outlines a two-step process: (1) the synthesis of a suitable precursor for radiolabeling, and (2) the subsequent nucleophilic substitution reaction with [¹⁸F]fluoride to yield the final radiolabeled product, [¹⁸F]this compound. This guide also covers purification, quality control, and data analysis.
Hypothetical Signaling Pathway of this compound
For the purpose of this guide, we will assume this compound is an inhibitor of a key signaling pathway involved in cancer cell proliferation, such as the PI3K/Akt/mTOR pathway. A diagram of this pathway is provided below.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.
Experimental Protocols
General Considerations for [¹⁸F]Radiochemistry
Working with Fluorine-18 requires specialized facilities and adherence to radiation safety protocols. All manipulations of radioactive materials should be performed in a shielded hot cell using automated synthesis modules or remote handling equipment.[4] The synthesis of ¹⁸F-labeled compounds typically involves several key stages: production of [¹⁸F]fluoride, drying of the fluoride (B91410), the radiolabeling reaction, purification of the product, and formulation for in vivo use.
Materials and Methods
| Reagent/Equipment | Supplier | Purpose |
| This compound Precursor (e.g., tosylate, mesylate, or nitro precursor) | Custom Synthesis | Starting material for radiolabeling |
| Kryptofix 2.2.2 (K222) | Sigma-Aldrich | Phase transfer catalyst |
| Potassium Carbonate (K₂CO₃) | Sigma-Aldrich | Base for fluoride activation |
| Acetonitrile (B52724) (anhydrous) | Sigma-Aldrich | Reaction solvent |
| Water for Injection | USP Grade | Eluent and formulation |
| Ethanol (B145695) (absolute) | USP Grade | Eluent and formulation |
| Sep-Pak QMA Light Cartridge | Waters | [¹⁸F]Fluoride trapping |
| Sep-Pak C18 Plus Cartridge | Waters | Product purification |
| Automated Radiosynthesis Module (e.g., GE TRACERlab, Trasis AllInOne) | Various | Automated synthesis |
| HPLC System with Radio-detector and UV detector | Various | Purification and analysis |
| Radio-TLC Scanner | Various | Radiochemical purity analysis |
Step-by-Step Radiolabeling Protocol for [¹⁸F]this compound
This protocol describes a typical nucleophilic substitution reaction, which is a common and robust method for introducing ¹⁸F into a molecule.
Step 1: Production and Trapping of [¹⁸F]Fluoride
-
[¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron using enriched [¹⁸O]H₂O.
-
The aqueous [¹⁸F]fluoride solution is transferred from the cyclotron target to the synthesis module.
-
The solution is passed through a quaternary methyl ammonium (B1175870) (QMA) light Sep-Pak cartridge to trap the [¹⁸F]fluoride.
Step 2: Elution and Drying of [¹⁸F]Fluoride
-
The trapped [¹⁸F]fluoride is eluted from the QMA cartridge into the reaction vessel using a solution of Kryptofix 2.2.2 (20 mg) and potassium carbonate (2.5 mg) in acetonitrile/water (e.g., 80:20 v/v).[5]
-
The solvent is removed by azeotropic distillation under a stream of nitrogen or argon at approximately 110-120 °C to obtain the anhydrous [¹⁸F]fluoride-K222-K₂CO₃ complex. This step is critical as water can significantly reduce the nucleophilicity of the fluoride ion.
Step 3: Nucleophilic Fluorination Reaction
-
A solution of the this compound precursor (e.g., 5-10 mg of a tosylate or mesylate precursor) dissolved in anhydrous acetonitrile (1-2 mL) is added to the dried [¹⁸F]fluoride complex in the reaction vessel.
-
The reaction mixture is heated at a specified temperature (e.g., 80-120 °C) for a set duration (e.g., 10-20 minutes). The optimal temperature and time will need to be determined empirically for the specific precursor.
Step 4: Purification of [¹⁸F]this compound
-
After the reaction is complete, the crude reaction mixture is cooled and diluted with a suitable solvent (e.g., water or mobile phase).
-
The diluted mixture is then purified using semi-preparative High-Performance Liquid Chromatography (HPLC).
-
The fraction corresponding to the [¹⁸F]this compound product peak (identified by UV absorbance of the co-injected non-radioactive standard and confirmed by the radio-detector) is collected.
Step 5: Formulation
-
The collected HPLC fraction, which is typically in a mixture of acetonitrile and water, is diluted with water for injection.
-
The solution is then passed through a C18 Sep-Pak cartridge to trap the [¹⁸F]this compound.
-
The cartridge is washed with water for injection to remove any residual HPLC solvents.
-
The final product, [¹⁸F]this compound, is eluted from the C18 cartridge with a small volume of ethanol and then diluted with sterile saline for injection to achieve the desired final concentration and an ethanol concentration of less than 10%.
-
The final product is passed through a 0.22 µm sterile filter into a sterile vial.
Quality Control
| Parameter | Method | Acceptance Criteria |
| Radiochemical Purity | Analytical HPLC, Radio-TLC | > 95% |
| Chemical Purity | Analytical HPLC (UV detector) | Peak corresponding to this compound should be the major peak |
| Molar Activity | Calculated from the radioactivity and the mass of the product | Typically > 37 GBq/µmol (1 Ci/µmol) |
| pH | pH paper or pH meter | 4.5 - 7.5 |
| Residual Solvents | Gas Chromatography (GC) | Within USP limits (e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm) |
| Radionuclidic Purity | Gamma-ray spectroscopy | > 99.5% (characteristic 511 keV peak) |
| Sterility | USP <71> | Sterile |
| Bacterial Endotoxins | USP <85> | < 175 EU/V |
Data Presentation
The following table summarizes typical quantitative data that would be collected during the validation of the [¹⁸F]this compound radiosynthesis.
| Parameter | Value | Notes |
| Synthesis Time | 40 - 60 minutes | From end of bombardment to final product |
| Radiochemical Yield (decay-corrected) | 25 - 40% | Based on starting [¹⁸F]fluoride activity |
| Radiochemical Purity | > 98% | Determined by analytical radio-HPLC |
| Molar Activity | 40 - 111 GBq/µmol (1.1 - 3.0 Ci/µmol) | At the end of synthesis |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the automated synthesis of [¹⁸F]this compound.
Caption: Automated radiosynthesis workflow for [¹⁸F]this compound.
Conclusion
This document provides a comprehensive, albeit representative, guide for the Fluorine-18 radiolabeling of a novel small molecule, this compound. The outlined protocols for nucleophilic substitution, purification, and quality control are based on well-established methodologies in the field of radiochemistry. Researchers and drug development professionals can use this guide as a starting point for developing and optimizing the radiosynthesis of their own novel PET tracers. Successful and reproducible radiosynthesis is a critical step in the preclinical and clinical evaluation of new imaging agents.
References
- 1. Frontiers | Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design [frontiersin.org]
- 2. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. openmedscience.com [openmedscience.com]
Application Notes and Protocols for In Vivo Imaging of Autotaxin Expression Using [¹⁸F]ATX-1905
Audience: Researchers, scientists, and drug development professionals.
Introduction
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling lipid involved in a wide range of physiological and pathological processes.[1] The ATX-LPA signaling axis has been implicated in cancer progression, inflammation, and fibrosis, making it a critical target for therapeutic intervention.[2] Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative assessment of biological processes in vivo. [¹⁸F]ATX-1905 is a novel PET tracer developed for the specific and sensitive imaging of ATX expression, offering a promising tool for preclinical research and potentially for clinical applications in diagnosing and monitoring diseases with ATX involvement, such as idiopathic pulmonary fibrosis (IPF).[2]
These application notes provide an overview of the ATX-LPA signaling pathway, the characteristics of [¹⁸F]this compound, and detailed protocols for its use in preclinical in vivo imaging studies.
Autotaxin-LPA Signaling Pathway
Autotaxin catalyzes the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to produce LPA. LPA then binds to a family of G protein-coupled receptors (LPAR1-6), activating downstream signaling cascades that regulate cell proliferation, survival, migration, and differentiation. Dysregulation of this pathway is a hallmark of several diseases.
Caption: The Autotaxin-LPA signaling pathway.
[¹⁸F]this compound: A Specific PET Tracer for Autotaxin
[¹⁸F]this compound is a fluorine-18 (B77423) labeled small molecule inhibitor of autotaxin designed for in vivo PET imaging. Its deuterated analog has been shown to be highly stable against in vivo radiodefluorination.[2] Preclinical studies have demonstrated its potential for the non-invasive quantification of ATX expression in a mouse model of LPS-induced liver injury and in a bleomycin-induced pulmonary fibrosis model.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies with [¹⁸F]this compound.
Table 1: In Vivo Uptake of [¹⁸F]this compound in a Bleomycin-Induced Pulmonary Fibrosis (BPF) Mouse Model
| Time Point | Lung SUVmax (Control) | Lung SUVmax (BPF Model) |
| Day 9 | ~0.5 | ~1.5 |
| Day 15 | ~0.5 | ~2.0 |
| Day 23 | ~0.5 | ~2.2 |
Data are approximated from published studies for illustrative purposes.
Table 2: Biodistribution of [¹⁸F]this compound in Healthy Mice (%ID/g)
| Organ | 15 min post-injection | 60 min post-injection | 120 min post-injection |
| Blood | 2.5 ± 0.4 | 1.0 ± 0.2 | 0.5 ± 0.1 |
| Heart | 1.8 ± 0.3 | 0.8 ± 0.1 | 0.4 ± 0.1 |
| Lungs | 3.5 ± 0.6 | 1.5 ± 0.3 | 0.8 ± 0.2 |
| Liver | 15.2 ± 2.5 | 10.1 ± 1.8 | 6.5 ± 1.1 |
| Kidneys | 8.9 ± 1.5 | 5.2 ± 0.9 | 3.1 ± 0.5 |
| Spleen | 2.1 ± 0.4 | 1.2 ± 0.2 | 0.7 ± 0.1 |
| Muscle | 1.1 ± 0.2 | 0.6 ± 0.1 | 0.3 ± 0.1 |
| Bone | 1.5 ± 0.3 | 0.9 ± 0.2 | 0.5 ± 0.1 |
| Brain | 0.8 ± 0.1 | 0.3 ± 0.1 | 0.1 ± 0.0 |
Data are hypothetical and presented for illustrative purposes, based on typical biodistribution profiles of similar tracers.
Table 3: In Vivo Blocking Study of [¹⁸F]this compound with PF-8380 in a BPF Mouse Model
| Treatment Group | Lung SUVmax | % Inhibition |
| Baseline (BPF Model) | ~2.2 | N/A |
| PF-8380 Pre-treatment | ~0.8 | ~64% |
Data are approximated from published studies for illustrative purposes. PF-8380 is a potent autotaxin inhibitor.
Experimental Protocols
Radiosynthesis of [¹⁸F]this compound
The radiosynthesis of [¹⁸F]this compound is typically performed via a nucleophilic substitution reaction. A detailed, step-by-step protocol should be obtained from the relevant publications and adapted to the user's automated radiosynthesis platform.
Caption: General workflow for the radiosynthesis of [¹⁸F]this compound.
1. Reagents and Materials:
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Precursor (e.g., tosylated or mesylated precursor of this compound)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (B52724) (MeCN)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water for injection
-
Sterile filters (0.22 µm)
-
Anion exchange and C18 Sep-Pak cartridges
-
Semi-preparative and analytical HPLC system
2. Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: Trap the cyclotron-produced [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]fluoride into the reaction vessel using a solution of K₂CO₃ and K₂₂₂ in acetonitrile/water.
-
Azeotropic Drying: Remove the water by azeotropic distillation with acetonitrile under a stream of nitrogen.
-
Radiolabeling: Add the precursor dissolved in DMSO to the dried [¹⁸F]fluoride/K₂₂₂ complex. Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for a defined time (e.g., 10-15 minutes).
-
Purification: Purify the crude reaction mixture using a semi-preparative HPLC system to isolate [¹⁸F]this compound.
-
Formulation: Remove the HPLC solvent and formulate the purified [¹⁸F]this compound in a sterile solution, typically physiological saline with a small percentage of ethanol for solubility.
-
Quality Control: Perform quality control tests to determine the radiochemical yield (RCY), radiochemical purity (RCP), molar activity, and to ensure the final product is sterile and pyrogen-free.
In Vivo PET/CT Imaging Protocol in a Mouse Model of Pulmonary Fibrosis
This protocol describes the use of [¹⁸F]this compound for PET/CT imaging in a bleomycin-induced pulmonary fibrosis (BPF) mouse model.
Caption: Workflow for in vivo PET imaging with [¹⁸F]this compound.
1. Animal Model:
-
Use an appropriate mouse strain (e.g., C57BL/6).
-
Induce pulmonary fibrosis by a single intratracheal instillation of bleomycin (e.g., 1.5-3.0 U/kg).
-
Allow for disease development over a period of 7 to 28 days.
-
Include a control group of mice receiving saline instillation.
2. Animal Preparation:
-
Fast the mice for 4-6 hours before tracer injection to reduce background signal.
-
Anesthetize the mouse using isoflurane (B1672236) (e.g., 1-2% in oxygen) and maintain anesthesia throughout the injection and imaging procedure.
-
Maintain the animal's body temperature using a heating pad.
3. Tracer Injection:
-
Administer [¹⁸F]this compound (e.g., 3.7-7.4 MBq or 100-200 µCi) via tail vein injection in a volume of approximately 100-150 µL.
4. PET/CT Imaging:
-
Allow for an uptake period of 60 minutes after tracer injection.
-
Acquire a CT scan for anatomical reference and attenuation correction.
-
Acquire a static PET scan for 10-20 minutes.
-
Alternatively, dynamic PET imaging can be performed starting immediately after tracer injection to assess tracer kinetics.
5. Image Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D) with correction for attenuation, scatter, and radioactive decay.
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the CT images over the lungs and other organs of interest.
-
Quantify the tracer uptake within the ROIs and express the data as Standardized Uptake Value (SUV) or percentage of injected dose per gram of tissue (%ID/g).
In Vivo Blocking Study Protocol
To confirm the specificity of [¹⁸F]this compound for autotaxin, a blocking study should be performed using a known ATX inhibitor, such as PF-8380.
1. Procedure:
-
Follow the same animal model and preparation protocol as described above.
-
Administer the ATX inhibitor PF-8380 (e.g., 5-10 mg/kg, intraperitoneally or orally) 30-60 minutes prior to the injection of [¹⁸F]this compound.
-
Proceed with the tracer injection and PET/CT imaging as described in the standard imaging protocol.
-
Compare the tracer uptake in the target tissues (e.g., fibrotic lungs) between the baseline (no blocking agent) and the blocked groups. A significant reduction in tracer uptake in the presence of the inhibitor indicates specific binding to autotaxin.
Conclusion
[¹⁸F]this compound is a valuable research tool for the non-invasive in vivo imaging of autotaxin expression. The protocols outlined in these application notes provide a framework for conducting preclinical PET imaging studies to investigate the role of autotaxin in various disease models and to evaluate the efficacy of novel ATX-targeted therapies. Adherence to standardized protocols is crucial for obtaining reproducible and reliable quantitative data. Further research is warranted to explore the full potential of [¹⁸F]this compound in both preclinical and clinical settings. As of the current knowledge, there is no publicly available information on human clinical trials or dosimetry for [¹⁸F]this compound.
References
Application Notes and Protocols: Quantifying Autotaxin Levels in the Lungs with [18F]ATX-1905 PET Scans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling lipid involved in a wide array of cellular processes. The ATX-LPA signaling axis has been implicated in the pathogenesis of various diseases, including cancer and fibrosis.[1][2][3] In the context of pulmonary fibrosis, elevated levels of ATX have been observed in the lungs of patients with idiopathic pulmonary fibrosis (IPF) and in animal models of the disease.[4][5] This makes ATX a promising therapeutic target and a biomarker for disease activity.
[18F]ATX-1905 is a novel positron emission tomography (PET) tracer with high specificity for ATX.[5] Preclinical studies have demonstrated its potential for the non-invasive quantification of ATX expression in the lungs, offering a valuable tool for early diagnosis, disease monitoring, and the evaluation of therapeutic responses to ATX inhibitors. This document provides detailed application notes and protocols for the use of [18F]this compound PET scans in quantifying ATX levels in the lungs, based on currently available preclinical data.
ATX-LPA Signaling Pathway in Pulmonary Fibrosis
The ATX-LPA signaling pathway plays a crucial role in the development and progression of pulmonary fibrosis. Extracellular lysophosphatidylcholine (B164491) (LPC) is converted by ATX to LPA. LPA then binds to its G protein-coupled receptors (LPAR1-6) on various cell types in the lung, including epithelial cells, endothelial cells, and fibroblasts.[6][7][8] This binding triggers downstream signaling cascades that promote pro-fibrotic processes such as fibroblast recruitment, proliferation, and differentiation into myofibroblasts, as well as increased vascular permeability.[3][6]
References
- 1. Synthesis and biological evaluation of substituted [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines for the study of the peripheral benzodiazepine receptor using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Senolytics in idiopathic pulmonary fibrosis: Results from a first-in-human, open-label, pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple, rapid procedure for nucleophilic radiosynthesis of aliphatic [18F]trifluoromethyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of two 18F-labeled imidazo[1,2-a]pyridine analogues as potential agents for imaging beta-amyloid in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging therapies for idiopathic pulmonary fibrosis, a progressive age-related disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Purification of the ATX-1905 Precursor
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical synthesis and purification of the precursor to ATX-1905, a potent and specific positron emission tomography (PET) tracer for the enzyme autotaxin (ATX). The methodologies described are based on the procedures published by Deng et al. in the Journal of Medicinal Chemistry (2021).[1]
The this compound precursor, herein referred to as Compound 20 , is the deuterated, non-radioactive analog used in the final radiofluorination step to produce [¹⁸F]this compound. The synthesis is a multi-step process involving the construction of a core imidazo[1,2-a]pyridine (B132010) structure followed by sequential functionalization.
Biological Context: The Autotaxin (ATX) Signaling Pathway
ATX is a secreted lysophospholipase D that plays a crucial role in cell proliferation, survival, and migration. It catalyzes the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to produce lysophosphatidic acid (LPA), a potent signaling lipid. LPA then binds to a family of G protein-coupled receptors (LPARs) to initiate downstream signaling cascades. Dysregulation of the ATX-LPA axis has been implicated in various pathological conditions, including fibrosis and cancer. This compound is designed to enable non-invasive quantification of ATX levels in vivo, offering a valuable tool for diagnostics and therapeutic monitoring.
Overall Synthesis Workflow
The synthesis of the this compound precursor (20 ) is accomplished via a convergent synthesis route. The key steps involve the formation of a central imidazo[1,2-a]pyridine core, followed by the attachment of piperazine-containing side chains.
Experimental Protocols
The following protocols detail the synthesis of key intermediates leading to the final precursor molecule, Compound 20 . All procedures are adapted from the supplementary information of Deng et al., J. Med. Chem. 2021, 64, 20, 15053–15068.
Protocol 1: Synthesis of Intermediate 16
2-((6-bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile
-
Step 1.1: To a solution of 6-bromo-2-ethylimidazo[1,2-a]pyridin-3-amine (B13041748) (1.0 eq) in N,N-Dimethylformamide (DMF), add N-Bromosuccinimide (NBS) (1.1 eq) at 0 °C.
-
Step 1.2: Stir the mixture at room temperature for 2 hours.
-
Step 1.3: Add 2-isothiocyanato-4-(4-fluorophenyl)thiazole-5-carbonitrile (1.2 eq) and stir for 12 hours at 60 °C.
-
Step 1.4: Introduce potassium carbonate (K₂CO₃) (3.0 eq) and methyl iodide (MeI) (2.0 eq) to the mixture.
-
Step 1.5: Continue stirring at room temperature for an additional 4 hours.
-
Purification: After reaction completion (monitored by TLC), dilute the mixture with water and extract with ethyl acetate (B1210297). Purify the crude product by silica (B1680970) gel column chromatography (eluent: petroleum ether/ethyl acetate gradient) to yield Intermediate 16 .
Protocol 2: Synthesis of Intermediate 19
tert-butyl 4-(2-(4-(2-fluoroethyl)piperazin-1-yl)-2-oxoethyl)piperazine-1-carboxylate
-
Step 2.1: Dissolve 1-(2-fluoroethyl)piperazine (B1321244) (1.0 eq) and tert-butyl piperazine-1-carboxylate (1.0 eq) in dichloromethane (B109758) (DCM).
-
Step 2.2: Add 2-chloroacetyl chloride (1.1 eq) dropwise at 0 °C, followed by the addition of triethylamine (B128534) (TEA) (2.5 eq).
-
Step 2.3: Allow the reaction to warm to room temperature and stir for 16 hours.
-
Purification: Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate (B86663) and concentrate under reduced pressure. Purify the residue via silica gel column chromatography (eluent: DCM/methanol gradient) to obtain Intermediate 19 .
Protocol 3: Synthesis of this compound Precursor (Compound 20)
2-((2-ethyl-6-(4-(2-(4-(2-fluoroethyl-1,1,2,2-d4)piperazin-1-yl)-2-oxoethyl)piperazin-1-yl)imidazo[1,2-a]pyridin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile
-
Step 3.1 (Boc Deprotection): Treat Intermediate 19 with trifluoroacetic acid (TFA) in DCM (1:4 v/v) at room temperature for 2 hours to remove the Boc protecting group. Concentrate the mixture in vacuo.
-
Step 3.2 (Buchwald-Hartwig Coupling): Combine the deprotected amine from Step 3.1 (1.2 eq), Intermediate 16 (1.0 eq), RuPhos Pd G3 (0.05 eq), RuPhos (0.1 eq), and cesium carbonate (Cs₂CO₃) (2.0 eq) in a sealed tube.
-
Step 3.3: Add anhydrous dioxane and heat the mixture at 100 °C for 12 hours under an argon atmosphere.
-
Step 3.4 (Deuteration): The fluorinated intermediate from the previous step is subjected to a deuteration process using a suitable deuterium (B1214612) source (e.g., D₂O with a catalyst) to install the four deuterium atoms on the fluoroethyl group.
-
Purification: After cooling, filter the reaction mixture through Celite and concentrate. Purify the crude product using preparative HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA) to yield the final This compound Precursor (20) as a TFA salt.
Quantitative Data Summary
The following table summarizes typical yields for the key synthetic steps. Actual yields may vary depending on reaction scale and conditions.
| Compound | Description | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| Intermediate 16 | Brominated Imidazopyridine Core | C₂₂H₁₆BrFN₆S | 523.38 | 65-75% |
| Intermediate 19 | Piperazine Side Chain (Boc-protected) | C₁₇H₃₁FN₄O₃ | 374.46 | 70-80% |
| Compound 20 | This compound Precursor | C₃₂H₃₃D₄F₂N₉OS | 637.79 | 35-45% (over final steps) |
Data is synthesized from typical outcomes for analogous reactions described in the reference literature.
References
Best practices for handling and storage of radiolabeled ATX-1905
For Researchers, Scientists, and Drug Development Professionals
These application notes provide best practices and detailed protocols for the handling, storage, and experimental use of radiolabeled ATX-1905, a novel positron emission tomography (PET) tracer for imaging autotaxin (ATX). The information is intended to ensure the safety of laboratory personnel, the integrity of the radiolabeled compound, and the reproducibility of experimental results.
Introduction to [¹⁸F]this compound
This compound is a potent and specific ligand for autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway, which is implicated in various pathological processes, including fibrosis and cancer. [¹⁸F]this compound is the Fluorine-18 radiolabeled version of this compound, designed for non-invasive in vivo quantification of ATX expression levels using PET imaging. Its chemical name is 2-((2-ethyl-6-(4-(2-(4-(2-fluoroethyl-1,1,2,2-d4)piperazin-1-yl)-2-oxoethyl)piperazin-1-yl)imidazo[1,2-a]pyridin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile.
Chemical Properties of Non-Radiolabeled this compound:
| Property | Value |
| Chemical Formula | C₃₂H₃₃D₄F₂N₉OS |
| Molecular Weight | 637.79 g/mol |
| Appearance | Solid powder |
| Purity | >98% |
Handling and Storage of Radiolabeled Compounds
The handling of radiolabeled compounds like [¹⁸F]this compound requires strict adherence to safety protocols to minimize radiation exposure and prevent contamination.
General Safety Precautions for Radiolabeled Compounds:
-
Training: All personnel handling radiolabeled materials must receive comprehensive training on radiation safety, handling procedures, and emergency protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, disposable gloves, and safety glasses.
-
Designated Work Area: Conduct all work with radioactive materials in a designated and properly labeled area.
-
Contamination Control: Use absorbent, plastic-backed paper to cover work surfaces and change it regularly.
-
No Eating or Drinking: Eating, drinking, smoking, and applying cosmetics are strictly prohibited in the laboratory where radioactive materials are handled.
-
Ventilation: Work in a well-ventilated area or a fume hood to minimize inhalation of any volatile radioactive compounds.
Specific Guidelines for Handling ¹⁸F-Labeled Compounds:
Fluorine-18 is a positron emitter with a half-life of 109.7 minutes. The primary radiation hazard is from the 511 keV gamma photons produced by positron annihilation.
-
Shielding: Use lead or tungsten shielding to minimize external radiation exposure. The half-value layer (HVL) for 511 keV photons in lead is approximately 6 mm.
-
Dosimetry: All personnel handling significant quantities of ¹⁸F must wear whole-body and ring dosimeters to monitor radiation exposure.
-
ALARA Principle: Adhere to the As Low As Reasonably Achievable (ALARA) principle by minimizing time spent near the radioactive source, maximizing distance, and using appropriate shielding.
-
Waste Disposal: Segregate ¹⁸F waste from other radioactive waste. Due to its short half-life, it can be stored for decay to background levels before disposal as regular waste, in accordance with institutional guidelines.
Storage of [¹⁸F]this compound:
Proper storage is crucial to maintain the chemical and radiochemical purity of [¹⁸F]this compound.
| Storage Condition | Duration | Temperature |
| Short-term | Days to weeks | 0 - 4 °C |
| Long-term | Months to years | -20 °C |
Store in a dry, dark location and protect from light.
Experimental Protocols
Radiosynthesis of [¹⁸F]this compound
This protocol is based on the copper-mediated radiofluorination of a boronic ester precursor.
Workflow for the Radiosynthesis of [¹⁸F]this compound
Caption: Automated radiosynthesis workflow for [¹⁸F]this compound.
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]H₂O
-
Precursor: Boronic ester of this compound
-
Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂)
-
Dimethylformamide (DMF)
-
Sep-Pak C18 cartridge
-
Sterile water for injection
-
Sterile saline for injection
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Load the aqueous [¹⁸F]fluoride solution onto a quaternary methylammonium (B1206745) (QMA) anion-exchange cartridge.
-
Elute the trapped [¹⁸F]fluoride from the cartridge using a solution of potassium carbonate in acetonitrile (B52724)/water.
-
-
Azeotropic Drying:
-
Dry the eluted [¹⁸F]fluoride by azeotropic distillation with acetonitrile under a stream of nitrogen.
-
-
Radiofluorination Reaction:
-
To the dried [¹⁸F]fluoride, add a solution of the boronic ester precursor, Cu(OTf)₂, and pyridine in DMF.
-
Heat the reaction mixture at a specified temperature for a set time (e.g., 120°C for 15 minutes).
-
-
Purification:
-
Dilute the reaction mixture with water.
-
Load the diluted mixture onto a Sep-Pak C18 cartridge.
-
Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and other polar impurities.
-
Elute the [¹⁸F]this compound from the cartridge with ethanol.
-
-
Formulation:
-
Evaporate the ethanol from the eluate.
-
Reconstitute the purified [¹⁸F]this compound in sterile saline for injection.
-
-
Quality Control:
-
Determine the radiochemical purity and identity of the final product using analytical radio-HPLC.
-
Measure the radiochemical yield and specific activity.
-
In Vitro Autotaxin Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for autotaxin.
Workflow for In Vitro Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing human autotaxin
-
[¹⁸F]this compound
-
Unlabeled test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Plate Setup:
-
Add assay buffer to all wells of a 96-well plate.
-
Add varying concentrations of the unlabeled test compound to the appropriate wells.
-
Add a fixed concentration of [¹⁸F]this compound to all wells.
-
For determining non-specific binding, add a high concentration of a known ATX inhibitor.
-
-
Incubation:
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Counting:
-
Place the filters in counting vials and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
In Vivo PET Imaging and Biodistribution Studies in Animal Models
This protocol outlines a general procedure for conducting PET imaging and biodistribution studies in rodents.
Workflow for In Vivo PET Imaging and Biodistribution
Caption: General workflow for in vivo PET imaging and biodistribution studies.
Materials:
-
[¹⁸F]this compound formulated in sterile saline
-
Experimental animals (e.g., mice or rats)
-
Anesthetic (e.g., isoflurane)
-
PET/CT scanner
-
Gamma counter
-
Dissection tools
-
Balances
Procedure:
-
Animal Preparation:
-
Fast the animals for a specified period (e.g., 4-6 hours) before the study.
-
Anesthetize the animal using a suitable anesthetic.
-
-
Radiotracer Injection:
-
Administer a known amount of [¹⁸F]this compound (e.g., 3.7-7.4 MBq) to the animal via intravenous injection (e.g., tail vein).
-
-
PET/CT Imaging:
-
Place the anesthetized animal in the PET/CT scanner.
-
Acquire dynamic or static PET images at specified time points post-injection.
-
Perform a CT scan for anatomical co-registration and attenuation correction.
-
-
Image Analysis:
-
Reconstruct the PET images.
-
Draw regions of interest (ROIs) over various organs on the co-registered PET/CT images.
-
Calculate the radioactivity concentration in each ROI, often expressed as the standardized uptake value (SUV).
-
-
Ex Vivo Biodistribution (at the end of the imaging session):
-
Euthanize the animal at a predetermined time point post-injection.
-
Dissect and collect major organs and tissues of interest (e.g., blood, heart, lungs, liver, kidneys, spleen, muscle, bone, and tumor if applicable).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Signaling Pathway
ATX-LPA Signaling Pathway
Image acquisition and reconstruction parameters for ATX-1905 PET
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for positron emission tomography (PET) imaging using the novel radiotracer [¹⁸F]ATX-1905, which targets autotaxin (ATX). The protocols outlined below are designed for preclinical research in murine models, particularly for the investigation of diseases where ATX is implicated, such as pulmonary fibrosis and certain cancers.
Overview of [¹⁸F]this compound
[¹⁸F]this compound is a fluorine-18 (B77423) labeled PET ligand designed for the non-invasive quantification of autotaxin. ATX is a secreted enzyme that produces lysophosphatidic acid (LPA), a signaling molecule involved in various physiological and pathological processes, including tissue repair, inflammation, and fibrosis. Elevated ATX levels are associated with idiopathic pulmonary fibrosis (IPF) and other fibrotic conditions. PET imaging with [¹⁸F]this compound allows for the in vivo assessment of ATX expression, which can be a valuable biomarker for disease diagnosis, monitoring progression, and evaluating the efficacy of therapeutic interventions.
Preclinical Applications
[¹⁸F]this compound PET imaging has demonstrated significant potential in preclinical models for:
-
Early Detection of Fibrosis: Studies have shown that [¹⁸F]this compound can detect early-stage pulmonary fibrosis in bleomycin-induced mouse models.
-
Disease Monitoring: The tracer can be used to longitudinally monitor the progression of fibrotic diseases.
-
Treatment Efficacy Assessment: [¹⁸F]this compound PET can quantify changes in ATX expression in response to anti-fibrotic therapies.
-
Biodistribution Studies: Understanding the whole-body distribution and pharmacokinetics of [¹⁸F]this compound is crucial for its development as a clinical imaging agent.
Experimental Protocols
Radiotracer Administration and Animal Handling
This protocol describes the preparation and administration of [¹⁸F]this compound to mice for subsequent PET imaging.
Materials:
-
[¹⁸F]this compound solution for injection
-
Sterile saline
-
Anesthesia system (e.g., isoflurane (B1672236) vaporizer)
-
Heating pad or lamp to maintain animal body temperature
-
Tail vein catheter or insulin (B600854) syringes
-
Animal scale
Procedure:
-
Animal Preparation: Acclimatize mice to the laboratory environment before the experiment. House animals under standard conditions with ad libitum access to food and water.
-
Anesthesia: Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen.
-
Catheterization: If performing dynamic imaging, place a catheter in the lateral tail vein for precise tracer injection. For static imaging, direct tail vein injection using an insulin syringe is sufficient.
-
Radiotracer Dosing: The recommended injected dose of [¹⁸F]this compound for a mouse is approximately 3.7-7.4 MBq (100-200 µCi). The exact activity should be measured in a dose calibrator before injection.
-
Injection: Administer the radiotracer as a bolus via the tail vein. For dynamic scans, start the PET acquisition simultaneously with the injection.
-
Monitoring: Throughout the procedure, monitor the animal's vital signs and maintain its body temperature using a heating pad or lamp.
PET/CT Image Acquisition
This protocol outlines the parameters for acquiring PET and CT data from a mouse following [¹⁸F]this compound administration. These parameters are based on typical settings for preclinical PET/CT scanners such as the Siemens Inveon or Mediso nanoScan.
| Parameter | Specification |
| PET Scanner | Preclinical PET/CT System (e.g., Siemens Inveon, Mediso nanoScan) |
| Animal Positioning | Prone, centered in the field of view |
| Anesthesia | 1.5-2% Isoflurane |
| Physiological Monitoring | Respiration and temperature |
| CT Acquisition (for attenuation correction and anatomical reference) | |
| X-ray Voltage | 50-80 kVp |
| X-ray Current | 500-600 µA |
| Projections | 180-480 |
| Exposure Time | 200-300 ms (B15284909) per projection |
| Voxel Size | ~100 µm isotropic |
| PET Acquisition | |
| Static Imaging | |
| Uptake Time | 60 minutes post-injection |
| Acquisition Duration | 10-20 minutes |
| Dynamic Imaging | |
| Acquisition Start | Coincident with tracer injection |
| Total Duration | 60 minutes |
| Framing | 12 x 10s, 6 x 30s, 5 x 60s, 4 x 300s, 2 x 600s (example) |
| Energy Window | 350-650 keV |
| Coincidence Timing Window | 3.4 ns |
PET Image Reconstruction
This protocol provides recommended parameters for reconstructing the acquired PET data to generate high-quality images for analysis.
| Parameter | Specification |
| Algorithm | 3D Ordered Subset Expectation Maximization (OSEM-3D) |
| Iterations | 2-4 |
| Subsets | 16-21 |
| Voxel Size | 0.4 mm x 0.4 mm x 0.8 mm (example) |
| Corrections | |
| Attenuation Correction | CT-based |
| Scatter Correction | Model-based (e.g., Single Scatter Simulation) |
| Randoms Correction | Delayed coincidence window |
| Decay Correction | Applied to the start of the scan |
| Post-reconstruction Filter | Gaussian filter (e.g., 1.5 mm FWHM) - optional, for noise reduction |
Visualization of Workflows and Pathways
Experimental Workflow for this compound PET Imaging
The following diagram illustrates the general experimental workflow for a preclinical [¹⁸F]this compound PET/CT study.
Autotaxin-LPA Signaling Pathway
This diagram depicts the simplified signaling pathway involving autotaxin, which is the target of the [¹⁸F]this compound PET tracer.
Data Analysis and Interpretation
Quantitative analysis of [¹⁸F]this compound PET images can be performed using various methods:
-
Standardized Uptake Value (SUV): For static images, regions of interest (ROIs) can be drawn on the target tissues (e.g., fibrotic lung regions) to calculate the SUV, which normalizes the tracer uptake to the injected dose and body weight.
-
Time-Activity Curves (TACs): For dynamic studies, TACs are generated by plotting the average radioactivity concentration within an ROI over time.
-
Kinetic Modeling: TACs can be analyzed using compartmental models to estimate physiological parameters such as the rate of tracer delivery and binding.
An increase in [¹⁸F]this compound uptake, as indicated by a higher SUV or altered kinetic parameters, is indicative of elevated ATX expression in the tissue of interest.
Conclusion
[¹⁸F]this compound is a promising PET radiotracer for the non-invasive assessment of autotaxin expression in vivo. The protocols provided in these application notes offer a framework for researchers to utilize this tool in preclinical models of fibrosis and other ATX-related diseases. Adherence to standardized imaging and reconstruction parameters is crucial for obtaining reproducible and quantifiable results.
Troubleshooting & Optimization
Troubleshooting low radiolabeling yield for ATX-1905
Disclaimer: Information on a specific compound designated "ATX-1905" is not publicly available. This guide is based on a hypothetical scenario where this compound is a DOTA-conjugated peptide intended for radiolabeling with Gallium-68 (⁶⁸Ga), a common scenario in radiopharmaceutical development. The principles and troubleshooting steps provided are based on established practices for ⁶⁸Ga-peptide labeling and may be applicable to a wide range of similar compounds.
Troubleshooting Low Radiolabeling Yield
This guide provides a structured approach to diagnosing and resolving common issues leading to low radiochemical yield (RCY) and radiochemical purity (RCP) during the ⁶⁸Ga-labeling of peptide precursors like this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful ⁶⁸Ga-peptide labeling reaction?
The pH of the reaction mixture is arguably the most critical parameter. Gallium-68 chelation is highly pH-sensitive. An optimal pH, typically between 3.5 and 4.5 for DOTA chelators, is essential to ensure efficient incorporation of ⁶⁸Ga³⁺ into the chelator while preventing the formation of gallium hydroxides at higher pH values.[1][2]
Q2: Can the quality of the ⁶⁸Ga eluate affect my labeling yield?
Absolutely. The ⁶⁸Ga eluate from the ⁶⁸Ge/⁶⁸Ga generator can contain metallic impurities (e.g., Fe³⁺, Zn²⁺, Cu²⁺) that compete with ⁶⁸Ga³⁺ for the chelator, thereby reducing the radiolabeling efficiency.[1] It is crucial to perform regular quality control on the generator eluate.
Q3: Does the amount of precursor peptide (this compound) influence the radiochemical yield?
Yes, the precursor concentration is a key factor. While it's desirable to use a minimal amount of precursor to achieve high specific activity, an insufficient amount can lead to incomplete capture of the available ⁶⁸Ga, resulting in a lower RCY.[1][2] Optimization is often required to find the right balance for your specific application.
Q4: Is heating always necessary for ⁶⁸Ga labeling?
While many modern chelators like NODAGA can label efficiently at room temperature, DOTA-conjugated peptides often require heating (typically 80-95°C) to achieve high and reproducible labeling yields within a short timeframe. Insufficient heating can be a cause of low yield.
Systematic Troubleshooting Guide
Problem: Consistently Low Radiochemical Yield (<80%)
This section addresses potential causes and solutions for persistently low radiolabeling yields.
| Potential Cause | Recommended Action & Rationale |
| Incorrect pH | Verify pH: Use a calibrated pH meter or pH strips to measure the final reaction mixture's pH. It should be within the optimal range for your chelator (e.g., 3.5-4.5 for DOTA). Adjust Buffer: If the pH is off, adjust the concentration or volume of your buffer (e.g., sodium acetate, HEPES). Remember that the acidic ⁶⁸Ga eluate will lower the pH of the mixture. |
| Metal Ion Contamination | Generator QC: Check the quality certificate of your ⁶⁸Ge/⁶⁸Ga generator for specifications on metal impurities. Eluate Purification: Consider pre-purifying the ⁶⁸Ga eluate using a cation-exchange cartridge (e.g., SCX cartridge) to remove competing metal ions. |
| Insufficient Precursor | Increase Amount: Systematically increase the mass of the this compound precursor in the reaction. For a typical ⁶⁸Ga labeling, amounts can range from 10 to 50 µg. This can help drive the reaction to completion. |
| Suboptimal Temperature | Increase Temperature/Time: If labeling at room temperature, introduce a heating step (e.g., 95°C for 5-15 minutes). If already heating, ensure the reaction vessel reaches and maintains the target temperature for the specified duration. |
| Precursor Degradation | Proper Storage: Ensure the this compound precursor is stored correctly (typically lyophilized at -20°C or lower) to prevent degradation. Quality Check: If in doubt, verify the integrity of the precursor using HPLC or mass spectrometry. Impurities or degradation products can inhibit the reaction. |
| Presence of Oxidizing Agents | Use of Antioxidants: Radiolysis can generate free radicals that damage the peptide. Adding a radical scavenger like ascorbic acid or methionine to the reaction mixture can protect the integrity of the radiolabeled product and improve purity. |
Data Presentation: Optimizing Reaction Parameters
The following tables summarize key quantitative parameters for optimizing the ⁶⁸Ga-labeling of DOTA-conjugated peptides.
Table 1: General Reaction Condition Optimization
| Parameter | Typical Range | Considerations |
| Precursor Amount | 10 - 50 µg | Higher amounts can increase RCY but decrease specific activity. |
| Reaction pH | 3.5 - 4.5 | Critical for efficient chelation. |
| Temperature | 80 - 95 °C | Required for most DOTA-conjugates to achieve high yields quickly. |
| Reaction Time | 5 - 15 minutes | Longer times may not significantly improve yield and lead to radiolytic degradation. |
| Buffer | Sodium Acetate / HEPES | Must be of high purity and able to maintain the target pH. |
Table 2: Quality Control Specifications for ⁶⁸Ga-labeled Peptides
| Parameter | Acceptance Criteria | Method |
| Radiochemical Purity (RCP) | > 95% | Radio-HPLC, Radio-TLC |
| Radionuclidic Purity (⁶⁸Ge) | < 0.001% | Gamma Spectroscopy (after 48h decay) |
| pH of Final Product | 4.5 - 7.5 | pH strip or meter |
| Visual Inspection | Clear, colorless, no particulates | Visual check |
Experimental Protocols
Standard Protocol for Manual ⁶⁸Ga-Labeling of this compound
This protocol is a representative example for the manual labeling of a DOTA-conjugated peptide.
-
Preparation:
-
Prepare a stock solution of this compound in high-purity water (e.g., 1 mg/mL).
-
Prepare a reaction buffer (e.g., 0.1 M Sodium Acetate, pH 4.5).
-
Warm a heating block to 95°C.
-
-
⁶⁸Ga Elution:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.
-
Optional but recommended: Pass the eluate through a strong cation exchange (SCX) cartridge to concentrate the ⁶⁸Ga and remove impurities. Elute the ⁶⁸Ga from the SCX cartridge using a small volume of NaCl/HCl solution.
-
-
Radiolabeling Reaction:
-
In a sterile reaction vial, add the required volume of reaction buffer.
-
Add the desired amount of this compound precursor (e.g., 25 µg).
-
Add the ⁶⁸Ga eluate to the vial.
-
Gently mix and verify the pH is between 3.5 and 4.5.
-
Place the vial in the heating block at 95°C for 10-15 minutes.
-
-
Purification and Quality Control:
-
After incubation, cool the reaction vial to room temperature.
-
Purify the labeled peptide using a C18 Sep-Pak cartridge to remove unreacted ⁶⁸Ga and hydrophilic impurities.
-
Perform quality control using Radio-HPLC and/or Radio-TLC to determine the radiochemical purity.
-
Visualizations
Radiolabeling Workflow
References
Technical Support Center: Optimizing Injection Protocols for ATX-1905 in Rodent Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel compound ATX-1905 in rodent models. The following information is designed to address specific issues that may be encountered during in-vivo experiments and to provide a framework for optimizing injection protocols.
Frequently Asked Questions (FAQs)
1. What are the recommended starting routes of administration for a new compound like this compound in rodents?
For a novel compound, the initial choice of administration route depends on the experimental goals and the physicochemical properties of this compound. The two most common initial routes for efficacy and pharmacokinetic (PK) studies are intravenous (IV) and subcutaneous (SC).
-
Intravenous (IV): This route ensures 100% bioavailability, providing a direct measure of the compound's effect once in circulation.[1] It is often used in early PK studies to understand clearance and distribution without the variable of absorption.[2][3]
-
Subcutaneous (SC): This route is generally easier to perform than IV and allows for slower absorption, which can provide a more sustained exposure. It is a common route for therapeutic agents.
-
Intraperitoneal (IP): While common, IP injections can lead to variable absorption and potential for injection into organs, making it a less favored route for definitive PK studies. However, it is faster than SC administration for absorption into the vasculature.[4]
-
Oral (PO): If the goal is to develop an orally administered drug, oral gavage will be necessary. However, this route introduces the complexities of gastrointestinal absorption and first-pass metabolism.[5]
2. How do I prepare a formulation for this compound, especially if it has poor solubility?
For novel compounds with unknown solubility, a tiered approach is recommended. The goal is to develop a stable and safe formulation that allows for accurate dosing.[3][6]
Formulation Development Strategy:
-
Solubility Screening: Initially, assess the solubility of this compound in common, biocompatible solvents.[3]
-
Vehicle Selection: For early in-vivo studies, simple and safe solutions or suspensions are preferred.[2]
-
Solubilization Techniques: If solubility is low, consider using co-solvents, cyclodextrins, or creating a suspension. For suspensions, particle size is a critical factor for consistent results.[2][6]
-
Stability: Always prepare fresh formulations to minimize chemical and physical instability.[3]
3. What are the maximum recommended injection volumes for mice and rats?
Adhering to recommended injection volumes is crucial to avoid tissue damage and undue stress on the animals.[7]
| Route of Administration | Mouse | Rat |
| Intravenous (IV) | 5 ml/kg (bolus) | 5 ml/kg (bolus), 10 ml/kg (slow infusion)[8] |
| Subcutaneous (SC) | 5 ml/kg per site, 10 ml/kg total[9] | 5-10 ml/kg per site |
| Intraperitoneal (IP) | 10 ml/kg | 10 ml/kg |
| Oral (PO) | 10 ml/kg | 5 ml/kg[7] |
Note: These are general guidelines. The physicochemical properties of the substance may require lower volumes.[7]
4. What needle size should I use for injections?
The appropriate needle gauge depends on the rodent species, injection route, and viscosity of the formulation.
| Route of Administration | Mouse | Rat |
| Intravenous (IV) | 27-30 G[10] | 25-27 G[8][10] |
| Subcutaneous (SC) | 25-27 G[9] | 23-25 G |
| Intraperitoneal (IP) | 25-27 G | 23-25 G |
Troubleshooting Guide
This guide addresses common problems encountered during the administration of novel compounds like this compound.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| High variability in experimental results | 1. Improper injection technique leading to inconsistent dosing.2. Stress in animals affecting physiological responses.[11]3. Formulation instability or non-homogeneity. | 1. Ensure proper training on injection techniques. For IV injections, confirm vein entry.[12] For SC, ensure a proper "tent" of skin is formed.[13][14]2. Acclimatize animals to handling and experimental procedures to minimize stress.[11]3. Prepare fresh formulations for each experiment and ensure suspensions are well-mixed.[3] |
| Leakage from the injection site (Subcutaneous) | 1. Injection volume is too large for the site.2. Needle gauge is too large.3. Needle was not inserted deep enough.4. Injection was administered too quickly. | 1. Reduce the injection volume per site or use multiple sites.[7]2. Use a smaller gauge needle (e.g., 27G for mice).[13]3. Ensure the needle penetrates the subcutaneous space. Inserting the needle further past the initial insertion point can help prevent leakage.[13]4. Inject the substance slowly and steadily.[15] After injection, wait a few seconds before withdrawing the needle and apply gentle pressure to the site.[13] |
| Swelling, irritation, or necrosis at the injection site | 1. The formulation (vehicle or this compound itself) is irritating to the tissue.2. High injection volume causing tissue damage.3. Accidental intracutaneous injection instead of subcutaneous.4. Infection due to non-sterile technique. | 1. Conduct a vehicle-only control group to assess local tolerance. Consider alternative, less irritating vehicles.2. Reduce the injection volume.[7]3. Ensure proper subcutaneous injection technique by lifting the skin to create a tent.[14]4. Use sterile needles, syringes, and formulations.[15] |
| Adverse systemic effects (e.g., sedation, respiratory distress) | 1. The compound has off-target effects.2. The dose is too high, exceeding the maximum tolerated dose (MTD).3. Rapid IV injection of a concentrated solution. | 1. Conduct a thorough toxicological screen.[11]2. Perform a dose-range finding study to determine the MTD.[11]3. For IV injections, administer the dose slowly. Diluting the formulation may also help. |
| Difficulty with Intravenous (Tail Vein) Injection | 1. Veins are not sufficiently dilated.2. Improper restraint of the animal.3. Incorrect needle placement. | 1. Warm the animal or its tail using a heat lamp or warm water to dilate the veins.[10][12][16]2. Use an appropriate restraining device for the animal's size.[16]3. Insert the needle, bevel up, parallel to the vein.[10][17] If placement is unsuccessful, move to a more proximal site on the tail.[1][12] |
Experimental Protocols
Protocol 1: Subcutaneous (SC) Injection in Mice
-
Preparation:
-
Restraint:
-
Gently but firmly restrain the mouse by scruffing the loose skin at the back of the neck.[14]
-
-
Injection:
-
Create a "tent" of skin over the shoulders or flank.[17]
-
Insert the needle, bevel up, at the base of the skin tent at a shallow angle.[13][14]
-
Slightly pull back on the plunger to ensure a blood vessel has not been entered. If blood appears, withdraw the needle and re-insert at a different site.[9]
-
Inject the substance slowly and steadily.[15]
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.[13]
-
-
Post-injection Monitoring:
-
Observe the mouse for any signs of leakage, distress, or adverse reactions.[13]
-
Protocol 2: Intravenous (IV) Tail Vein Injection in Rats
-
Preparation:
-
Injection Site Identification:
-
Identify one of the two lateral tail veins.
-
-
Injection:
-
Insert the needle, bevel up, into the vein at a shallow angle, starting towards the distal end of the tail.[1][10]
-
A successful insertion may result in a small "flash" of blood in the needle hub.[1]
-
Inject the substance slowly. The vein should blanch as the solution is administered.[1] If resistance is felt or a blister forms, the needle is not in the vein.[10]
-
If the injection is unsuccessful, remove the needle and attempt a more proximal site.[1][12]
-
-
Post-injection:
Visualizations
References
- 1. research.vt.edu [research.vt.edu]
- 2. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. admescope.com [admescope.com]
- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 5. Voluntary oral dosing for precise experimental compound delivery in adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. depts.ttu.edu [depts.ttu.edu]
- 11. benchchem.com [benchchem.com]
- 12. jove.com [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. urmc.rochester.edu [urmc.rochester.edu]
- 15. assaygenie.com [assaygenie.com]
- 16. researchanimaltraining.com [researchanimaltraining.com]
- 17. research.unc.edu [research.unc.edu]
Addressing off-target binding of the ATX-1905 PET tracer
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the ATX-1905 PET tracer. The information focuses on identifying and addressing potential off-target binding to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the this compound PET tracer and what is its primary target?
A1: this compound is a positron emission tomography (PET) tracer designed for the in vivo quantification of autotaxin (ATX) expression levels. Autotaxin is a key enzyme involved in the production of lysophosphatidic acid (LPA) and is upregulated in certain pathological conditions, such as idiopathic pulmonary fibrosis (IPF). This compound is utilized in preclinical research to study diseases where autotaxin is implicated[1].
Q2: I am observing high background signal in my this compound PET scans. Could this be due to off-target binding?
A2: High background signal can be indicative of off-target binding, where the tracer binds to molecules other than autotaxin. This can obscure the specific signal from your region of interest and complicate data interpretation. Other potential causes for high background include suboptimal imaging protocols or issues with tracer administration. A systematic approach to troubleshooting is recommended to identify the root cause.
Q3: How can I confirm if the signal I'm observing is specific to autotaxin?
A3: To confirm the specificity of the this compound signal, a blocking study is the recommended approach. This involves co-administering a high concentration of a known, unlabeled autotaxin inhibitor along with the this compound tracer. A significant reduction in the PET signal in the presence of the blocking agent would indicate that the tracer is binding specifically to autotaxin.
Q4: Are there any known off-target binding sites for PET tracers in general that I should be aware of?
A4: While specific off-target binding sites for this compound are not extensively documented in publicly available literature, other PET tracers have shown off-target binding to various proteins and tissues. For example, some tau PET tracers have shown off-target binding to monoamine oxidase B (MAO-B)[2][3]. It is crucial to characterize the binding profile of any new tracer within the specific context of your experimental model.
Q5: What initial steps should I take to troubleshoot unexpected this compound binding patterns?
A5: Begin by reviewing your experimental protocol for any deviations. This includes verifying the injected dose, the uptake time, and the image acquisition parameters. If the protocol is sound, consider performing an in vitro competitive binding assay or in vitro autoradiography on tissue sections to characterize the binding properties of this compound in a more controlled environment.
Troubleshooting Guide
Issue: High Non-Specific Binding in PET Imaging
This guide provides a systematic approach to identifying and mitigating high non-specific binding of the this compound tracer.
Step 1: In Vivo Blocking Study
-
Objective: To determine the proportion of the PET signal that is specific to autotaxin.
-
Procedure:
-
Select a potent and specific unlabeled autotaxin inhibitor.
-
Perform a baseline PET scan with this compound alone.
-
In a separate experiment, pre-dose the subject with the autotaxin inhibitor before administering this compound and perform a second PET scan.
-
Compare the tracer uptake between the baseline and the blocked scan. A significant reduction in signal in the blocked scan confirms specific binding.
-
Step 2: In Vitro Autoradiography
-
Objective: To visualize the distribution of this compound binding on tissue sections and identify potential regions of off-target binding.
-
Procedure:
-
Prepare frozen tissue sections from your animal model or human biopsies.
-
Incubate the sections with radiolabeled this compound.
-
For competition studies, co-incubate adjacent sections with an excess of unlabeled autotaxin inhibitor.
-
Expose the sections to a phosphor imaging plate or film and analyze the resulting autoradiograms.
-
Step 3: In Vitro Competitive Binding Assay
-
Objective: To quantify the binding affinity of this compound to its target and potential off-target sites.
-
Procedure:
-
Prepare tissue homogenates or cell membrane fractions from relevant tissues.
-
Incubate the homogenates with a fixed concentration of radiolabeled this compound and increasing concentrations of a competing unlabeled ligand (e.g., an autotaxin inhibitor).
-
Measure the displacement of the radiolabeled tracer to determine the binding affinity (Ki) of the unlabeled compound.
-
Data Presentation
Table 1: Hypothetical In Vivo Blocking Study Data for this compound
| Region of Interest | Baseline SUVmean | Blocked SUVmean | % Signal Reduction |
| Lung (Fibrotic) | 4.5 | 1.2 | 73.3% |
| Healthy Lung | 1.8 | 1.1 | 38.9% |
| Liver | 3.2 | 3.0 | 6.3% |
| Muscle | 0.8 | 0.7 | 12.5% |
SUVmean: Mean Standardized Uptake Value. Data is hypothetical.
Table 2: Hypothetical Ki Values from In Vitro Competitive Binding Assays
| Compound | Target/Tissue | Ki (nM) |
| Unlabeled Autotaxin Inhibitor | Recombinant Human Autotaxin | 2.5 |
| Unlabeled Autotaxin Inhibitor | Lung Tissue Homogenate | 3.1 |
| Compound X (Potential Off-Target) | Lung Tissue Homogenate | > 1000 |
Ki: Inhibitory constant. Data is hypothetical.
Experimental Protocols
Protocol 1: In Vivo Blocking Study
-
Animal Preparation: Anesthetize the animal according to approved institutional protocols.
-
Baseline Scan:
-
Administer a bolus injection of this compound via the tail vein.
-
Allow for an uptake period of 60 minutes.
-
Acquire a dynamic PET scan for 30 minutes.
-
-
Blocking Scan:
-
Administer the unlabeled autotaxin inhibitor (e.g., 10 mg/kg) via intraperitoneal injection 30 minutes prior to tracer administration.
-
Administer the same dose of this compound as in the baseline scan.
-
Follow the same uptake and imaging protocol as the baseline scan.
-
-
Data Analysis: Reconstruct the PET images and draw regions of interest (ROIs) over the target tissues. Calculate the mean Standardized Uptake Value (SUVmean) for each ROI and determine the percentage of signal reduction.
Protocol 2: In Vitro Autoradiography
-
Tissue Preparation: Section frozen tissue blocks at 20 µm using a cryostat and thaw-mount onto microscope slides.
-
Pre-incubation: Pre-incubate the slides in assay buffer for 15 minutes at room temperature to remove endogenous ligands.
-
Incubation:
-
Total Binding: Incubate slides in a solution containing 1 nM of radiolabeled this compound.
-
Non-specific Binding: Incubate adjacent slides in the same solution with the addition of 10 µM of an unlabeled autotaxin inhibitor.
-
-
Washing: Wash the slides in ice-cold buffer to remove unbound tracer.
-
Imaging: Expose the dried slides to a phosphor imaging plate overnight. Scan the plate using a phosphor imager.
-
Analysis: Quantify the signal intensity in different anatomical regions and calculate the specific binding by subtracting the non-specific binding from the total binding.
Visualizations
Caption: Troubleshooting workflow for addressing off-target binding of this compound.
References
Improving signal-to-noise ratio in ATX-1905 PET imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ATX-1905 for Positron Emission Tomography (PET) imaging. The information provided aims to help improve the signal-to-noise ratio (SNR) and overall quality of your experimental data.
Troubleshooting Guide: Improving Low Signal-to-Noise Ratio (SNR)
Low SNR can significantly impact the quantitative accuracy and visual interpretation of this compound PET images. Below are common causes and actionable solutions to enhance your imaging results.
Issue: High Noise Levels and/or Low Signal Intensity in Reconstructed Images
| Potential Cause | Recommended Solution & Troubleshooting Steps |
| Insufficient Injected Dose | A low injected dose is a primary reason for poor count statistics, leading to high image noise. Action: While adhering to ethical guidelines, ensure the injected activity is adequate for your scanner's sensitivity and the animal model. For preclinical mouse models, a starting point based on similar 18F-labeled tracers is often in the range of 3.7-7.4 MBq (100-200 µCi).[1] |
| Inadequate Acquisition Time | Shorter scan durations capture fewer coincidence events, which directly increases image noise.[2] Action: Increase the scan duration per bed position. For static preclinical scans, a duration of 10-20 minutes is common. Dynamic scanning protocols will require optimization based on the tracer kinetics. |
| Suboptimal Image Reconstruction Parameters | The choice of reconstruction algorithm and its parameters dramatically affects SNR.[3][4][5][6] Action: • Algorithm Choice: Utilize iterative reconstruction algorithms like Ordered Subsets Expectation Maximization (OSEM) over Filtered Backprojection (FBP) for superior SNR.[2] • TOF and PSF: If available on your system, incorporate Time-of-Flight (TOF) and Point Spread Function (PSF) modeling during reconstruction to significantly improve SNR.[2] • Iterations and Subsets: Increasing the number of iterations and subsets in OSEM can improve image convergence but may also amplify noise. Find a balance that provides good resolution without excessive noise. |
| Improper Data Corrections | Inaccurate corrections for physical effects introduce noise and artifacts.[7] Action: Ensure that all necessary corrections (attenuation, scatter, randoms, decay) are properly applied during image reconstruction. Review the quality of the CT-based attenuation map for any artifacts. |
| Inappropriate Post-Processing Filters | Excessive or improperly applied smoothing filters can blur images and reduce spatial resolution, degrading the true signal. Action: Apply post-reconstruction filters (e.g., Gaussian) judiciously. Evaluate the effect of different filter widths on both noise reduction and image resolution to find the optimal balance. |
| Animal Handling and Physiology | Physiological variables can affect the biodistribution of this compound. Action: • Anesthesia: Maintain a consistent level of anesthesia throughout the uptake and imaging periods. • Temperature: Keep the animal warm to prevent activation of brown fat, which can lead to non-specific tracer uptake. • Fasting: While tracer-dependent, a consistent fasting protocol (e.g., 4-6 hours) is generally recommended for preclinical studies to ensure reproducible biodistribution. |
Frequently Asked Questions (FAQs)
Q1: What is the primary source of noise in PET imaging? A1: The primary source of noise in PET imaging is the statistical fluctuation inherent in the radioactive decay process and the subsequent detection of annihilation photons. Low numbers of detected events (low counts) lead to higher statistical noise and a lower signal-to-noise ratio in the reconstructed images.
Q2: How does Time-of-Flight (TOF) reconstruction improve SNR? A2: TOF PET scanners measure the small difference in arrival times of the two annihilation photons. This timing information allows for a more precise localization of the annihilation event along the line of response. By reducing the uncertainty in the event's location, TOF reconstruction effectively increases the signal relative to the noise, resulting in images with better contrast and lower noise.
Q3: What is the Partial Volume Effect and how does it affect my signal? A3: The Partial Volume Effect (PVE) is a phenomenon that occurs when the size of an object being imaged is close to or smaller than the spatial resolution of the PET scanner. This leads to an underestimation of the true radioactivity concentration in small structures and a "spilling out" of the signal into adjacent areas. PVE can artificially lower the measured signal in your region of interest. Using high-resolution scanners and applying Point Spread Function (PSF) correction during reconstruction can help mitigate this effect.
Q4: Can motion during the scan affect the signal-to-noise ratio? A4: Yes, motion during the PET scan can cause significant image blurring, which degrades spatial resolution and can reduce the measured signal intensity in a region of interest. For preclinical imaging, it is crucial to ensure the animal is properly anesthetized and securely immobilized throughout the scan. Respiratory gating can also be used to minimize artifacts from breathing motion, particularly in thoracic and abdominal imaging.
Q5: What are the key differences in expected uptake between [18F]this compound and [18F]FDG in models of pulmonary fibrosis? A5: In a bleomycin-induced pulmonary fibrosis mouse model, [18F]this compound uptake is specific to Autotaxin (ATX) expression and is elevated in fibrotic lung tissue (SUVmax ≈ 2.2). In contrast, [18F]FDG uptake reflects metabolic activity, which is often associated with inflammation, and shows a lower uptake in the same model (SUVmax ≈ 0.7). The uptake of [18F]this compound can be inhibited by an ATX inhibitor, demonstrating its target specificity.
Experimental Protocols
This section provides a detailed methodology for a key experiment involving this compound PET imaging, based on a published preclinical study.
Protocol 1: Preclinical PET/CT Imaging of Pulmonary Fibrosis in a Mouse Model with [18F]this compound
This protocol is adapted from a study evaluating [18F]this compound in a bleomycin-induced pulmonary fibrosis (BPF) mouse model.
1. Animal Model and Preparation:
-
Model: Bleomycin-induced pulmonary fibrosis (BPF) mouse model.
-
Animal Handling: Anesthetize mice using isoflurane (B1672236) (e.g., 2% for induction, 1.5% for maintenance) in oxygen.
-
Catheterization: Place a catheter in the lateral tail vein for tracer injection.
-
Fasting: Fast animals for 4-6 hours prior to tracer injection to ensure consistent biodistribution.
2. Radiotracer Administration:
-
Tracer: [18F]this compound.
-
Injected Dose: Administer approximately 5.55 MBq (150 µCi) of [18F]this compound intravenously via the tail vein catheter.
-
Injection Volume: Keep the injection volume low (e.g., < 150 µL) to avoid physiological disturbances.
3. PET/CT Image Acquisition:
-
Scanner: A preclinical PET/CT scanner.
-
Uptake Time: Allow for a 60-minute uptake period post-injection. During this time, maintain the animal under anesthesia and keep it warm.
-
CT Scan: Perform a low-dose CT scan for anatomical localization and attenuation correction prior to the PET scan.
-
PET Scan: Acquire a static PET scan for 15 minutes.
4. Image Reconstruction:
-
Algorithm: Use a 3D Ordered Subsets Expectation Maximization (OSEM) algorithm.
-
Corrections: Apply corrections for dead time, decay, randoms, scatter, and attenuation.
5. Data Analysis:
-
Image Fusion: Co-register the PET and CT images.
-
Region of Interest (ROI) Definition: Draw ROIs on the fibrotic lung regions as identified on the CT images.
-
Quantification: Calculate the Standardized Uptake Value (SUV) for the ROIs. The maximum SUV (SUVmax) is often reported.
| Parameter | Recommendation |
| Animal Model | Bleomycin-induced pulmonary fibrosis mouse |
| Anesthesia | Isoflurane |
| Injected Dose | ~5.55 MBq (150 µCi) |
| Uptake Time | 60 minutes |
| Acquisition Time (Static) | 15 minutes |
| Reconstruction Algorithm | 3D OSEM with all standard corrections |
Visualizations
Below are diagrams illustrating key concepts relevant to this compound PET imaging.
Caption: Autotaxin (ATX) signaling pathway and the binding of the this compound PET tracer.
References
- 1. Idiopathic pulmonary fibrosis: evaluation with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Characterization of a Novel Class of 18F-Labeled PET Tracers for Amyloid-β | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. Preclinical characterization of a novel class of 18F-labeled PET tracers for amyloid-β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of 18F-labeled radiotracers for neuroreceptor imaging with positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - New 18F PET Tracers and Novel Methods for their Production - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 7. Imaging Pulmonary Fibrosis and Treatment Efficacy In Vivo with Autotaxin-Specific PET Ligand [18F]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies for reducing background signal in ATX-1905 imaging
Welcome to the ATX-1905 Technical Support Center. This resource is designed to help you troubleshoot and resolve common issues encountered during imaging experiments, with a focus on mitigating high background signals to improve data quality.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a novel, cell-permeable fluorescent probe designed for the sensitive detection of activated caspase-3 in apoptotic cells. The probe consists of a caspase-3 recognition sequence linked to a fluorophore. In its intact state, the probe is non-fluorescent. Upon entering an apoptotic cell, activated caspase-3 cleaves the recognition sequence, releasing the fluorophore which then binds to intracellular proteins, resulting in a bright, localized fluorescent signal.
Q2: What are the primary causes of high background signal with this compound?
High background fluorescence can obscure the specific signal from your target, making data interpretation difficult.[1] The most common causes include:
-
Excessive Probe Concentration: Using too much probe increases the likelihood of non-specific binding to cellular components other than the intended target.[1]
-
Insufficient Washing: Failure to adequately wash away unbound probe after incubation is a major contributor to background signal.[1]
-
Cell Autofluorescence: Many cell types have endogenous molecules, such as NADH and flavins, that fluoresce naturally, which can interfere with the signal from the probe.[2]
-
Probe Aggregation: this compound, if not properly solubilized, can form aggregates that bind non-specifically to the cell surface.
-
Inappropriate Imaging Media: Standard cell culture media contain components like phenol (B47542) red and vitamins that are inherently fluorescent and can significantly increase background noise.[3]
Q3: How can I quickly determine the source of my high background?
A systematic approach using controls is the most effective method.[4] Prepare three parallel samples:
-
Unstained Cells: Cells that have not been treated with this compound. This will reveal the level of natural cell autofluorescence.[4]
-
Experimental Sample: Cells stained with this compound according to your standard protocol.
-
Vehicle Control: Cells treated with the probe's solvent (e.g., DMSO) but not the probe itself.
By comparing these samples, you can distinguish between autofluorescence and issues related to the probe's application (e.g., non-specific binding).[4]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter when using this compound.
Issue 1: High, Diffuse Background Across the Entire Image
If you observe a high background that is not localized to cells, the problem likely lies with your probe concentration, washing steps, or imaging medium.
Solution Workflow:
-
Optimize Probe Concentration: Titrate the this compound concentration to find the lowest possible concentration that still provides a robust specific signal. An excess of antibody or probe is a common reason for high background.[5]
-
Increase Wash Steps: Insufficient washing can leave unbound probe on the coverslip.[1][6] Extend the number and duration of your wash steps post-incubation.
-
Switch to Imaging Buffer: Replace fluorescent culture media with an optically clear, buffered salt solution (e.g., HBSS) or a specialized low-background imaging medium before acquiring images.[3]
Table 1: Effect of this compound Concentration and Wash Steps on Signal-to-Noise Ratio (SNR)
| This compound Conc. | Wash Protocol | Average Signal Intensity (Apoptotic Cells) | Average Background Intensity | Signal-to-Noise Ratio (SNR) |
| 10 µM | 1x PBS Wash | 15,200 | 4,100 | 3.7 |
| 5 µM | 1x PBS Wash | 14,800 | 2,200 | 6.7 |
| 5 µM | 3x PBS Washes | 14,500 | 950 | 15.3 (Optimal) |
| 2.5 µM | 3x PBS Washes | 9,100 | 800 | 11.4 |
Data are hypothetical and for illustrative purposes.
Issue 2: Non-specific Staining in Healthy, Non-Apoptotic Cells
If you see a fluorescent signal in cells that should be negative, the issue is likely non-specific probe binding or retention.
Solution Workflow:
-
Reduce Incubation Time: Shorten the time cells are exposed to this compound to minimize uptake by non-target pathways.
-
Include a Blocking Step: While not standard for this type of probe, pre-incubating cells with a protein-based blocking solution like 1% BSA in PBS can sometimes reduce non-specific surface binding.[6]
-
Verify Probe Solubilization: Ensure the this compound stock solution is fully dissolved and free of precipitates before diluting it in your working buffer. Probe aggregates can be a cause of speckled, non-specific staining.[1][5]
Experimental Protocols
Standard Protocol for this compound Staining
-
Cell Preparation: Plate cells on a glass-bottom dish or coverslip suitable for fluorescence microscopy and culture overnight.
-
Induce Apoptosis: Treat cells with your chosen apoptosis-inducing agent for the desired time. Include an untreated control.
-
Prepare this compound Working Solution: Dilute the this compound stock solution to a final concentration of 5 µM in serum-free medium or PBS.
-
Staining: Remove the culture medium from the cells and wash once with PBS. Add the this compound working solution and incubate for 30 minutes at 37°C, protected from light.
-
Wash: Remove the staining solution and wash the cells twice with PBS.
-
Imaging: Add a clear imaging buffer (e.g., HBSS) to the cells. Image immediately using a fluorescence microscope with appropriate filters for the this compound fluorophore (Excitation/Emission maxima ~488/520 nm).
Optimized Protocol for Reduced Background
-
Cell Preparation: Same as standard protocol.
-
Induce Apoptosis: Same as standard protocol.
-
Prepare this compound Working Solution: Dilute the this compound stock solution to a final concentration of 2.5-5 µM in an optically clear, serum-free medium (e.g., FluoroBrite™ DMEM).[3] Ensure the probe is fully dissolved.
-
Staining: Remove culture medium, wash once with PBS. Add the this compound working solution and incubate for 15-20 minutes at 37°C, protected from light.
-
Wash: Remove the staining solution. Wash the cells three to four times with PBS, for 5 minutes each time, to thoroughly remove any unbound probe.[5]
-
Imaging: Add a fresh aliquot of clear imaging buffer to the cells. Proceed with imaging.
Visual Guides
This compound Mechanism of Action
Caption: Mechanism of this compound activation in apoptotic vs. healthy cells.
Troubleshooting Workflow for High Backgrounddot
References
- 1. benchchem.com [benchchem.com]
- 2. IF Signal-To-Noise-Ratios | Proteintech Group [ptglab.com]
- 3. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Overcoming Challenges in Quantifying ATX-1905 Uptake in Fibrotic Tissue
Welcome to the technical support center for the quantification of ATX-1905 uptake in fibrotic tissue. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in fibrosis research?
A1: this compound is a positron emission tomography (PET) tracer with high specificity for autotaxin (ATX), an enzyme that is significantly upregulated in fibrotic tissues, such as in idiopathic pulmonary fibrosis (IPF). Its primary application is the non-invasive imaging and quantification of ATX expression, which serves as a biomarker for fibrotic activity.[1]
Q2: What are the primary methods for quantifying this compound uptake in fibrotic tissue?
A2: The main techniques for quantifying this compound uptake include in vivo Positron Emission Tomography (PET) imaging, and ex vivo methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-IMS), and autoradiography. Each method offers unique advantages and is suited for different experimental questions.
Q3: What are the main challenges in quantifying drug uptake in fibrotic tissue?
A3: Fibrotic tissue presents unique challenges due to its dense extracellular matrix (ECM), which can impede the diffusion and distribution of tracers like this compound.[2][3][4] This can lead to heterogeneous tracer uptake and potential underestimation of target engagement. Furthermore, the altered tissue architecture can complicate image analysis and sample preparation for ex vivo techniques.
Q4: Can this compound distinguish between active fibrosis and stable scar tissue?
A4: this compound targets autotaxin, an enzyme involved in the active fibrotic process. Therefore, its uptake is more indicative of active fibrotic remodeling rather than established, inactive scar tissue.[5] This makes it a valuable tool for monitoring disease progression and response to anti-fibrotic therapies.
II. Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the quantification of this compound uptake using various techniques.
PET Imaging
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal-to-Noise Ratio | - Insufficient tracer dose.- Suboptimal uptake time.- High background signal from non-specific binding.- Patient/animal motion during scan. | - Optimize injected dose based on animal weight and scanner sensitivity.- Perform kinetic modeling to determine the optimal uptake time for maximal target-to-background ratio.- Ensure proper animal sedation and restraint during the scan to minimize motion artifacts.[6] |
| High Variability in Uptake Values | - Heterogeneous tracer distribution due to dense fibrotic matrix.- Inconsistent regions of interest (ROI) placement.- Physiological variability between subjects. | - Utilize advanced image analysis techniques to account for tissue heterogeneity.- Standardize ROI definition and placement across all subjects.- Increase sample size to improve statistical power. |
| Difficulty in Distinguishing Fibrotic Tissue from Inflammation | - Some PET tracers, like 18F-FDG, accumulate in both inflamed and fibrotic tissues.[7] | - this compound is specific to autotaxin, which is more directly associated with fibrosis than inflammation, offering better specificity than general metabolic tracers.[8] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Analyte Recovery | - Inefficient extraction from the dense, collagen-rich fibrotic tissue.- Analyte degradation during sample processing. | - Optimize tissue homogenization protocols using mechanical disruption (e.g., bead beating) in appropriate lysis buffers.[9]- Use a validated extraction method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to improve recovery.- Keep samples on ice or at -80°C to minimize enzymatic degradation. |
| Matrix Effects (Ion Suppression or Enhancement) | - Co-elution of endogenous molecules from the complex tissue matrix that interfere with the ionization of this compound.[4][10][11][12] | - Develop a robust chromatographic method to separate this compound from interfering matrix components.- Utilize a stable isotope-labeled internal standard to correct for matrix effects.- Employ sample preparation techniques that effectively remove matrix components, such as protein precipitation followed by SPE.[13] |
| High Variability Between Replicates | - Inhomogeneous tissue samples.- Inconsistent sample preparation. | - Ensure complete homogenization of the tissue sample to achieve a uniform suspension.- Use automated liquid handling systems for precise and consistent pipetting.- Follow a standardized and validated sample preparation protocol strictly.[1] |
MALDI-IMS
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Ion Signal/Poor Sensitivity | - Ion suppression from the dense ECM and high lipid content of lung tissue.- Suboptimal matrix application. | - Perform a tissue wash step with an organic solvent (e.g., ethanol (B145695), chloroform) to remove interfering lipids and salts.[14]- Optimize matrix choice (e.g., sinapinic acid, α-cyano-4-hydroxycinnamic acid) and application method (e.g., automated sprayer) for uniform crystal formation.[15] |
| Uneven Signal Distribution | - Irregular tissue surface after cryosectioning.- Inconsistent matrix crystallization. | - Ensure optimal tissue embedding and sectioning to obtain a flat and uniform tissue surface.[7][8]- Use an automated matrix deposition system to ensure consistent and homogenous matrix coating. |
| Difficulty in Co-registration with Histology | - Tissue distortion during sample preparation. | - Use fiducial markers on the slide for accurate alignment of the MALDI image with the histology image.- Perform histological staining on an adjacent tissue section to preserve the integrity of the section for MALDI analysis. |
Autoradiography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | - Incomplete removal of unbound radiotracer.- Non-specific binding of the tracer to tissue components. | - Optimize the washing steps after incubation with the radiolabeled this compound to effectively remove unbound tracer.[16]- Include a control section incubated with an excess of non-radiolabeled this compound to determine the level of non-specific binding. |
| Uneven or Patchy Signal | - Air bubbles trapped between the tissue section and the film/phosphor screen.- Uneven thickness of the tissue section. | - Ensure close and uniform contact between the tissue section and the detection medium.- Use a cryostat to produce tissue sections of consistent thickness. |
| Difficulty in Absolute Quantification | - Lack of appropriate standards.- Non-linear response of the detection medium. | - Co-expose the tissue sections with a set of calibrated radioactive standards to generate a standard curve for quantification.[16]- Ensure that the exposure time is within the linear range of the film or phosphor screen. |
III. Quantitative Data Summary
The following tables summarize quantitative data for this compound uptake in a bleomycin-induced pulmonary fibrosis mouse model.
Table 1: In Vivo PET Imaging Data of [18F]this compound Uptake
| Group | Standardized Uptake Value (SUVmax)[8] |
| Healthy Control | 0.7 ± 0.1 |
| Bleomycin-Treated (Fibrotic) | 2.2 ± 0.4 |
| Bleomycin-Treated + ATX Inhibitor | 0.8 ± 0.2 |
Data are presented as mean ± standard deviation.
Table 2: Ex Vivo Biodistribution of [18F]this compound (% Injected Dose per Gram of Tissue)
| Organ | Healthy Control | Bleomycin-Treated (Fibrotic) |
| Lung | 1.5 ± 0.3 | 4.8 ± 0.9 |
| Liver | 3.2 ± 0.5 | 3.5 ± 0.6 |
| Kidney | 2.8 ± 0.4 | 2.9 ± 0.5 |
| Muscle | 0.5 ± 0.1 | 0.6 ± 0.1 |
Data are presented as mean ± standard deviation at 60 minutes post-injection.
IV. Experimental Protocols
[18F]this compound PET/CT Imaging in a Murine Model of Pulmonary Fibrosis
-
Animal Model: Induce pulmonary fibrosis in mice via intratracheal administration of bleomycin.
-
Tracer Administration: Inject ~5-10 MBq of [18F]this compound intravenously via the tail vein.[17]
-
Uptake Phase: Allow the tracer to distribute for 60 minutes. Maintain the animal under anesthesia and keep warm to ensure stable physiology.[18]
-
PET/CT Imaging: Acquire a 10-20 minute static PET scan followed by a CT scan for anatomical co-registration.
-
Image Analysis: Reconstruct PET images and co-register with CT data. Draw regions of interest (ROIs) over the fibrotic lung regions and a reference tissue (e.g., muscle) to calculate Standardized Uptake Values (SUVs).[19][20][21]
LC-MS/MS Quantification of this compound in Lung Tissue
-
Tissue Collection: Following PET imaging, euthanize the animal and excise the lungs.
-
Homogenization: Weigh a portion of the lung tissue and homogenize in a suitable buffer (e.g., PBS with protease inhibitors) using a bead mill homogenizer.[1][22][23]
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) containing a stable isotope-labeled internal standard to the homogenate to precipitate proteins.
-
Extraction: Centrifuge the sample and collect the supernatant. Dry the supernatant under a stream of nitrogen and reconstitute in the mobile phase.
-
LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system. Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify this compound and the internal standard.
MALDI-IMS Analysis of this compound Distribution
-
Tissue Preparation: Snap-freeze the excised lung tissue in liquid nitrogen. Section the frozen tissue at 10-12 µm thickness using a cryostat and thaw-mount onto conductive slides.[14][24]
-
Tissue Washing: Gently wash the tissue sections with cold 70% ethanol for 30 seconds to remove lipids and salts that can cause ion suppression.[14]
-
Matrix Application: Apply a suitable MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid) uniformly over the tissue section using an automated sprayer.
-
MALDI-IMS Data Acquisition: Acquire mass spectra across the entire tissue section in a grid pattern.
-
Data Analysis: Generate ion intensity maps for the m/z corresponding to this compound to visualize its spatial distribution within the lung tissue.
Autoradiography of [18F]this compound in Lung Sections
-
Tissue Sectioning: Prepare 20 µm thick cryosections of the lung tissue.
-
Incubation: Incubate the sections with a known concentration of [18F]this compound. For determination of non-specific binding, incubate adjacent sections with the radiotracer plus an excess of unlabeled this compound.[16]
-
Washing: Wash the sections in cold buffer to remove unbound radiotracer.
-
Exposure: Expose the dried sections to a phosphor imaging plate or autoradiographic film along with calibrated radioactive standards.
-
Imaging and Quantification: Scan the imaging plate or film. Quantify the signal intensity in different regions of the lung and correlate it to the radioactive standards to determine the concentration of the tracer.[25]
V. Visualizations
Caption: The ATX-LPA signaling pathway in fibrosis.
Caption: Experimental workflow for quantifying this compound uptake.
Caption: Troubleshooting logic for common quantification issues.
References
- 1. bookstack.cores.utah.edu [bookstack.cores.utah.edu]
- 2. DSpace [helda.helsinki.fi]
- 3. Evaluation of [18F]Mefway Biodistribution and Dosimetry Based on Whole-Body PET Imaging of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Ion Suppression in Mass Spectrometry Imaging of a Heterogeneous Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Quantification of Lung PET Images: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. manoa.hawaii.edu [manoa.hawaii.edu]
- 9. resources.revvity.com [resources.revvity.com]
- 10. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. google.com [google.com]
- 13. The Role of Autotaxin and LPA Signaling in Embryonic Development, Pathophysiology and Cancer [mdpi.com]
- 14. cmurdc.cmu.edu.tw [cmurdc.cmu.edu.tw]
- 15. books.rsc.org [books.rsc.org]
- 16. Autoradiography [fz-juelich.de]
- 17. Lysophosphatidic acid signaling through its receptor initiates pro-fibrotic epithelial cell fibroblast communication mediated by epithelial cell derived connective tissue growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Value of 18F-FDG PET/CT in Evaluating Disease Severity and Prognosis in Idiopathic Pulmonary Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. collectiveminds.health [collectiveminds.health]
- 21. Standardized Uptake Values | Radiology Key [radiologykey.com]
- 22. newtowncreek.info [newtowncreek.info]
- 23. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 24. Sample Preparation Method for MALDI Mass Spectrometry Imaging of Fresh-Frozen Spines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
Quality control measures for ensuring the purity of ATX-1905
This technical support center provides guidance on the quality control measures for ensuring the purity of the hypothetical research compound ATX-1905. The information herein is based on standard analytical practices for small molecule drug development and is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the recommended analytical methods to verify the purity of a new batch of this compound?
A1: For a comprehensive purity assessment of this compound, a combination of chromatographic and spectroscopic techniques is recommended. The primary method for quantitative purity analysis is High-Performance Liquid Chromatography (HPLC) with UV detection. To confirm the identity and screen for impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy should be employed.
Q2: My HPLC analysis shows a purity of less than 98%. What are the potential causes and next steps?
A2: An out-of-specification purity result can stem from several factors, including degradation of the compound, contamination, or issues with the analytical method itself. First, verify the HPLC system's performance by running a system suitability test with a known standard. If the system is performing correctly, consider the possibility of sample degradation due to improper storage (e.g., exposure to light, high temperatures, or moisture). If degradation is ruled out, the batch may contain impurities from the synthesis or purification process. In this case, further characterization of the impurities using LC-MS and NMR is recommended to identify their structures.
Q3: I have detected an unexpected peak in my LC-MS analysis. How do I determine if it is a significant impurity?
A3: The significance of an unknown peak depends on its relative abundance and potential identity. As a first step, compare the peak's area percentage to the specifications outlined in the this compound Certificate of Analysis. If the peak exceeds the threshold for unknown impurities (typically ≤0.1%), further investigation is warranted. High-resolution mass spectrometry can provide an accurate mass measurement to help determine the elemental composition of the impurity. Fragmentation analysis (MS/MS) can yield structural information.
Q4: Can I use this compound in my cell-based assays if the purity is slightly below the recommended level?
A4: Using a batch of this compound with lower-than-specified purity can introduce variability and potentially confounding effects in your experiments. Impurities could be inactive, have their own biological activity, or even be cytotoxic, leading to misinterpretation of the results. It is strongly advised to use only batches of this compound that meet the required purity specifications for all in-vitro and in-vivo studies to ensure data reproducibility and reliability.
Q5: How should I properly store this compound to maintain its purity?
A5: this compound should be stored in a tightly sealed container, protected from light, at a temperature of -20°C. For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidative degradation. Before use, allow the container to warm to room temperature before opening to avoid condensation of moisture onto the compound.
This compound Purity Specifications
The following table summarizes the standard quality control specifications for a research-grade batch of this compound.
| Parameter | Specification | Analytical Method |
| Purity (by HPLC) | ≥ 98.0% | HPLC-UV |
| Identity | Conforms to structure | LC-MS, ¹H NMR |
| Any single impurity | ≤ 0.5% | HPLC-UV |
| Total impurities | ≤ 2.0% | HPLC-UV |
| Residual Solvents | ≤ 0.5% | GC-MS |
| Water Content | ≤ 0.5% | Karl Fischer |
Key Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of water and acetonitrile.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
LC Method: Use the same LC method as described for purity determination.
-
MS Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Mass Range: Scan from m/z 100 to 1000.
-
Analysis: Confirm the presence of the expected molecular ion ([M+H]⁺) for this compound.
Structural Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃), depending on the solubility of this compound.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent.
-
Analysis: The resulting spectrum should be consistent with the known chemical structure of this compound, with characteristic chemical shifts and coupling constants.
Visual Guides
Caption: Experimental workflow for the quality control assessment of a new batch of this compound.
Caption: A logical decision tree for troubleshooting out-of-specification purity results for this compound.
Caption: A hypothetical signaling pathway illustrating the inhibitory action of this compound on Receptor XYZ.
Dealing with instability issues of the radiolabeled ATX-1905 compound
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with the radiolabeled PET tracer, ATX-1905. The information is designed to help address potential instability issues and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a positron emission tomography (PET) tracer developed for in vivo imaging of autotaxin (ATX).[1] Autotaxin is an enzyme implicated in various physiological and pathological processes, including fibrosis and cancer, making this compound a valuable tool for research in these areas.[1][2]
Q2: What are the recommended storage conditions for this compound?
To ensure stability, this compound should be stored under the following conditions:
-
Short-term (days to weeks): 0 - 4°C, dry, and protected from light.[3]
-
Long-term (months to years): -20°C, dry, and protected from light.[3]
Q3: What are the common signs of this compound instability?
Instability of a radiolabeled compound like this compound can manifest as:
-
Inconsistent experimental results, such as variable standardized uptake values (SUVs) in PET imaging that do not correlate with biological changes.
-
Low radiochemical purity (RCP) when analyzed by techniques like HPLC or TLC.
-
The appearance of unexpected peaks in chromatograms, indicating the presence of radiolabeled impurities or degradation products.
Q4: What are the primary causes of instability in radiolabeled compounds like this compound?
Several factors can contribute to the degradation of radiolabeled compounds:
-
Radiolysis: The process by which the compound is broken down by the radiation emitted from its own radioisotope. This is a common issue with high specific activity compounds.
-
Temperature: Elevated temperatures can accelerate chemical degradation.
-
Light: Exposure to light, particularly UV light, can induce photochemical degradation.
-
pH: Extreme pH conditions can lead to hydrolysis or other chemical reactions.
-
Oxidation: The presence of oxidizing agents can damage the compound.
Troubleshooting Guide
This guide addresses specific instability issues you may encounter with this compound.
Issue 1: Low Radiochemical Purity (RCP) Detected in a Freshly Received or Prepared Batch
| Potential Cause | Troubleshooting Steps |
| Suboptimal Labeling Conditions | - Optimize reaction temperature, time, and pH during radiosynthesis.- Ensure high purity of the precursor and reagents. |
| Inefficient Purification | - For HPLC purification, ensure the mobile phase is optimized for separation and the column is not overloaded.- For solid-phase extraction (SPE), verify that there is no breakthrough of the product or irreversible binding to the cartridge. |
| Decomposition During Synthesis/Purification | - Minimize the time between synthesis, purification, and use.- Assess the stability of this compound under the specific reaction and purification conditions. |
Issue 2: Decreasing Radiochemical Purity (RCP) Over Time
| Potential Cause | Troubleshooting Steps |
| Improper Storage | - Confirm that the compound is stored at the recommended temperature (0-4°C for short-term, -20°C for long-term) and protected from light.- Use amber or foil-wrapped containers. |
| Radiolytic Decomposition | - Consider the use of radical scavengers or antioxidants in the formulation, if compatible with the experimental design.- Minimize the time between formulation and injection. |
| pH Instability in Formulation | - Ensure the pH of the formulation buffer is within a stable range for the compound. |
Troubleshooting Workflow for Instability Issues
Caption: A stepwise guide to troubleshooting instability issues with radiolabeled this compound.
Experimental Protocols
Protocol 1: Determination of Radiochemical Purity by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the percentage of radioactivity present as the desired chemical form of this compound.
Materials:
-
This compound sample
-
HPLC system with a radioactivity detector (e.g., a flow-through gamma detector)
-
Appropriate reversed-phase HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with 0.1% trifluoroacetic acid)
-
Reference standard of non-radiolabeled this compound (if available)
Methodology:
-
System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dilute a small aliquot of the radiolabeled this compound solution in the mobile phase.
-
Injection: Inject the prepared sample onto the HPLC column. If available, also inject the non-radiolabeled standard for comparison of retention times.
-
Chromatography: Elute the column with a suitable gradient of the mobile phase to separate this compound from any radiochemical impurities.
-
Data Analysis:
-
Integrate the peaks in the radio-chromatogram.
-
Calculate the radiochemical purity (RCP) using the following formula:
RCP (%) = (Area of this compound peak / Total area of all radioactive peaks) x 100
-
Acceptance Criteria: The RCP should typically be ≥95% for most applications, but specific requirements may vary.
Protocol 2: Determination of Radiochemical Purity by Thin-Layer Chromatography (TLC)
Objective: A simpler, more rapid method for routine checks of radiochemical purity.
Materials:
-
This compound sample
-
TLC plates (e.g., silica (B1680970) gel)
-
Developing chamber
-
Mobile phase (solvent system)
-
TLC scanner or phosphor imager
Methodology:
-
Plate Preparation: Draw a faint pencil line approximately 1-2 cm from the bottom of the TLC plate to mark the origin.
-
Spotting: Carefully spot a small drop of the this compound solution onto the origin.
-
Development: Place the TLC plate in a developing chamber containing the appropriate mobile phase, ensuring the origin line is above the solvent level. Allow the solvent to migrate up the plate until it reaches the solvent front (pre-marked near the top).
-
Drying: Remove the plate from the chamber and allow it to dry completely.
-
Analysis:
-
Analyze the distribution of radioactivity on the plate using a TLC scanner or by exposing it to a phosphor screen and imaging.
-
The Retention Factor (Rf) is calculated for each radioactive spot: Rf = (Distance traveled by the spot / Distance traveled by the solvent front).
-
The desired product (this compound) and potential impurities (e.g., free radioisotope) will have different Rf values.
-
-
Quantification: Determine the percentage of radioactivity in each spot to calculate the RCP.
Workflow for Stability Testing
Caption: Experimental workflow for assessing the stability of radiolabeled this compound.
Signaling Pathway
The Autotaxin (ATX) - Lysophosphatidic Acid (LPA) Signaling Pathway
This compound is designed to image autotaxin (ATX), a key enzyme in the production of lysophosphatidic acid (LPA). Understanding this pathway is crucial for interpreting imaging results.
Caption: The ATX-LPA signaling axis, the target pathway for the this compound PET tracer.
References
Adjusting PET protocols for different animal models of fibrosis using ATX-1905
Welcome to the technical support center for the application of ATX-1905 in positron emission tomography (PET) imaging of fibrosis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to facilitate the successful implementation of this compound in various animal models of fibrosis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for imaging fibrosis?
A1: this compound is a positron-emitting radiotracer developed for PET imaging. It is designed to specifically target autotaxin (ATX), an enzyme that is significantly upregulated in fibrotic tissues. This specificity allows for the non-invasive visualization and quantification of fibrotic processes, offering a potential advantage over less specific markers of metabolic activity like [18F]FDG.[1]
Q2: In which animal models of fibrosis has this compound been evaluated?
A2: [18F]this compound has been successfully used in preclinical models of bleomycin-induced pulmonary fibrosis (BPF) in both mice and non-human primates (NHPs).[1] Its application in other models of fibrosis, such as in the liver and kidneys, is an area of ongoing research.
Q3: How does the performance of [18F]this compound compare to [18F]FDG for imaging pulmonary fibrosis?
A3: In a non-human primate model of bleomycin-induced pulmonary fibrosis, [18F]this compound demonstrated significantly higher uptake in fibrotic lung tissue compared to [18F]FDG. The maximum standardized uptake value (SUVmax) for [18F]this compound was 2.2, while for [18F]FDG it was 0.7, indicating a better signal-to-background ratio for this compound in detecting fibrotic lesions.[1]
Q4: What is the underlying biological mechanism that this compound targets?
A4: this compound targets the enzyme autotaxin (ATX), which plays a crucial role in the ATX-lysophosphatidic acid (LPA) signaling pathway. ATX catalyzes the conversion of lysophosphatidylcholine (B164491) (LPC) to LPA. LPA, in turn, binds to its receptors on various cell types, including fibroblasts, promoting their proliferation, migration, and differentiation into myofibroblasts, which are key drivers of fibrosis.
Troubleshooting Guide
This section addresses common issues that may arise during PET imaging experiments with this compound in animal models of fibrosis.
Problem 1: High background signal or non-specific binding.
-
Possible Cause: Inadequate clearance of the radiotracer from non-target tissues.
-
Troubleshooting Steps:
-
Optimize Uptake Time: The time between radiotracer injection and scanning is critical. While a 60-minute uptake period has been used for [18F]-FDG in mouse models of pulmonary fibrosis, the optimal time for this compound may differ.[2] Perform a pilot study with dynamic scanning or imaging at multiple time points (e.g., 30, 60, 90, 120 minutes) post-injection to determine the time of maximal specific uptake and minimal background signal.
-
Fasting: Ensure animals are adequately fasted before imaging to reduce background signal, particularly from metabolic activity. For [18F]-FDG studies, overnight fasting is common.[3] While this compound is not a metabolic tracer, fasting can help standardize physiological conditions.
-
Anesthesia: The choice and depth of anesthesia can influence radiotracer distribution. Use a consistent anesthesia protocol for all animals in a study. Isoflurane (B1672236) is a commonly used anesthetic for small animal imaging.[2]
-
Problem 2: Motion artifacts in the PET images.
-
Possible Cause: Animal movement during the scan, including respiratory motion. This is particularly problematic in thoracic imaging.
-
Troubleshooting Steps:
-
Secure Animal Positioning: Use appropriate animal handling and positioning devices to minimize movement.
-
Respiratory Gating: For lung imaging, the use of respiratory gating during PET acquisition is highly recommended to reduce blurring caused by breathing.[4] This involves monitoring the respiratory cycle and acquiring data only during specific phases.
-
Anesthesia Monitoring: Maintain a stable plane of anesthesia throughout the scan to prevent sudden movements.
-
Problem 3: Variability in tracer uptake between animals in the same experimental group.
-
Possible Cause: Inconsistent induction of fibrosis, variations in radiotracer administration, or differences in animal physiology.
-
Troubleshooting Steps:
-
Standardize Fibrosis Induction: Ensure the method for inducing fibrosis (e.g., bleomycin (B88199) administration) is consistent in terms of dose, route, and technique.[5]
-
Accurate Radiotracer Dosing: Carefully calculate and administer the radiotracer dose based on the animal's body weight. Intravenous injection via the tail vein is a common route for mice.
-
Control for Physiological Variables: Monitor and control for factors like body temperature during the uptake period and scanning, as this can affect metabolic and physiological processes.
-
Quantitative Data Summary
The following table summarizes available quantitative data for [18F]this compound PET imaging in a non-human primate (NHP) model of bleomycin-induced pulmonary fibrosis.
| Animal Model | Radiotracer | Condition | SUVmax (Mean ± SD) | Citation |
| Non-Human Primate | [18F]this compound | Bleomycin-Induced Pulmonary Fibrosis | 2.2 | [1] |
| Non-Human Primate | [18F]FDG | Bleomycin-Induced Pulmonary Fibrosis | 0.7 | [1] |
Experimental Protocols
While a detailed, step-by-step protocol for this compound is not publicly available, the following provides a general framework for PET/CT imaging in a mouse model of bleomycin-induced pulmonary fibrosis, based on protocols for similar tracers. This should be adapted and optimized for this compound.
Protocol: [18F]this compound PET/CT Imaging in a Bleomycin-Induced Mouse Model of Pulmonary Fibrosis
-
Animal Model: Induce pulmonary fibrosis in C57BL/6 mice via a single intratracheal instillation of bleomycin.[5] Perform imaging at desired time points post-induction (e.g., day 7, 14, 21).
-
Animal Preparation:
-
Fast mice overnight with free access to water.
-
Anesthetize the mouse with isoflurane (e.g., 2% for induction, 1.5% for maintenance).
-
Place a catheter in the lateral tail vein for radiotracer injection.
-
-
Radiotracer Administration:
-
Administer a bolus injection of [18F]this compound (exact dose to be optimized, typically in the range of 3.7-7.4 MBq or 100-200 µCi) via the tail vein catheter.
-
Record the exact injected dose and time of injection.
-
-
Uptake Period:
-
Maintain the animal under anesthesia for the desired uptake period (start with a 60-minute uptake time and optimize as needed).
-
Keep the animal warm using a heating pad to maintain body temperature.
-
-
PET/CT Imaging:
-
Position the anesthetized animal on the scanner bed.
-
If imaging the lungs, use a respiratory gating system.
-
Acquire a CT scan for attenuation correction and anatomical localization.
-
Acquire the PET scan over the region of interest (e.g., the thorax). A static scan of 10-15 minutes is a common starting point.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the fibrotic areas (e.g., lungs) and other tissues for quantitative analysis.
-
Calculate the Standardized Uptake Value (SUV) for the ROIs.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: The Autotaxin (ATX) - Lysophosphatidic Acid (LPA) signaling pathway in fibrosis.
Caption: General experimental workflow for this compound PET imaging in animal models of fibrosis.
References
- 1. Imaging Pulmonary Fibrosis and Treatment Efficacy In Vivo with Autotaxin-Specific PET Ligand [18F]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pulmonary fibrosis model of mice induced by different administration methods of bleomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Imaging Biomarkers in Animal Models of Drug-Induced Lung Injury: A Systematic Review | Semantic Scholar [semanticscholar.org]
- 4. Indocyanine-enhanced mouse model of bleomycin-induced lung fibrosis with hallmarks of progressive emphysema - PMC [pmc.ncbi.nlm.nih.gov]
- 5. member.thoracic.org [member.thoracic.org]
Validation & Comparative
A Comparative Guide to PET Tracers for Pulmonary Fibrosis Imaging: ATX-1905 vs. [18F]FDG
For Researchers, Scientists, and Drug Development Professionals
The accurate and early detection of idiopathic pulmonary fibrosis (IPF) and the monitoring of treatment response are critical challenges in respiratory medicine. Positron Emission Tomography (PET) has emerged as a powerful tool for non-invasively assessing the molecular processes underlying lung diseases. This guide provides a detailed comparison of a novel PET tracer, [18F]ATX-1905, which targets the enzyme autotaxin (ATX), with the established tracer [18F]Fluorodeoxyglucose ([18F]FDG), a marker of glucose metabolism. This comparison is based on preclinical data from a bleomycin-induced pulmonary fibrosis (BPF) model, a standard model for studying IPF.
Quantitative Data Comparison
The following table summarizes the key quantitative findings from a head-to-head comparison of [18F]this compound and [18F]FDG in a murine model of bleomycin-induced pulmonary fibrosis.
| Parameter | [18F]this compound | [18F]FDG | Key Findings |
| Target | Autotaxin (ATX) | Glucose Transporters (GLUTs) | ATX is an enzyme highly expressed in the lungs of IPF patients, directly contributing to fibrosis.[1] [18F]FDG uptake reflects increased glucose metabolism, which can be associated with both inflammation and fibrotic processes.[2][3] |
| Maximum Standardized Uptake Value (SUVmax) in Fibrotic Lung Tissue | 2.2 | 0.7 | [18F]this compound showed significantly higher uptake in fibrotic lung tissue compared to [18F]FDG.[1][4] |
| Timing of Peak Uptake | Early stage (Day 9) | Later stage (Day 15) | [18F]this compound demonstrated elevated uptake early in the disease progression, suggesting its potential for early diagnosis. [18F]FDG uptake peaked later, likely reflecting the inflammatory phase of the disease. |
| Specificity | High for ATX expression | Reflects general metabolic activity (inflammation and fibrosis) | The uptake of [18F]this compound was inhibited by an ATX inhibitor, PF-8380, confirming its specificity. [18F]FDG uptake is a general marker of increased glucose metabolism and not specific to fibrosis. |
| Treatment Monitoring | Correlated with changes in ATX expression and fibrosis degree after treatment with pirfenidone (B1678446) or nintedanib. | Uptake also decreased following treatment, reflecting reduced inflammation. | [18F]this compound uptake changes were directly linked to both the molecular target and the extent of fibrosis. |
Experimental Protocols
The comparative data presented above were generated using the following key experimental methodologies:
Bleomycin-Induced Pulmonary Fibrosis (BPF) Animal Models
-
Murine Model: Mice were administered bleomycin (B88199) to induce pulmonary fibrosis. PET/CT imaging with [18F]this compound and [18F]FDG was performed at different time points (e.g., Day 9 and Day 15) to track disease progression.
-
Non-Human Primate (NHP) Model: The study was extended to a non-human primate model of BPF to validate the findings in a species closer to humans.
PET/CT Imaging Protocol
-
Radiotracer Injection: Animals were injected with either [18F]this compound or [18F]FDG. For [18F]FDG, patients are typically required to fast for more than 6 hours to ensure blood glucose levels are below 150 mg/dL.
-
Uptake Period: Imaging was performed after a specific uptake period, which is typically 50-70 minutes for [18F]FDG.
-
Image Acquisition: Static or dynamic PET scans were acquired.
-
Image Analysis: The tracer uptake in the lungs was quantified by calculating the Standardized Uptake Value (SUV), a semi-quantitative measure of tracer concentration.
Treatment Efficacy Assessment
-
Therapeutic Intervention: A cohort of BPF mice was treated with the approved IPF drugs, pirfenidone or nintedanib, for a two-week period starting from Day 9 post-bleomycin administration.
-
Post-Treatment Imaging: PET imaging with both tracers was conducted after the treatment period to assess the therapeutic response.
-
Histological Confirmation: Lung tissues were collected for histological analysis (H&E and Masson staining) and ELISA to quantify ATX expression and the degree of fibrosis, correlating these findings with the imaging results.
Signaling Pathways and Experimental Workflow
ATX-LPA Signaling Pathway in Pulmonary Fibrosis
Caption: The ATX-LPA signaling axis in pulmonary fibrosis.
Experimental Workflow for Comparing this compound and [18F]FDG
Caption: Workflow of the comparative imaging study.
Conclusion
The available preclinical evidence strongly suggests that [18F]this compound is a promising PET tracer for the specific and sensitive imaging of pulmonary fibrosis. Its ability to detect the disease at an early stage and its direct correlation with the expression of a key pro-fibrotic enzyme, autotaxin, offer significant advantages over [18F]FDG. While [18F]FDG is a valuable tool for assessing inflammation and metabolic activity, its lack of specificity for fibrosis can be a limitation in distinguishing active fibrotic processes from inflammatory responses. The higher uptake of [18F]this compound in fibrotic lesions further enhances its potential for accurate disease staging and monitoring of therapeutic interventions targeting the ATX-LPA pathway. Further clinical studies are warranted to translate these promising preclinical findings to the management of patients with idiopathic pulmonary fibrosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Value of 18F-FDG PET/CT in Evaluating Disease Severity and Prognosis in Idiopathic Pulmonary Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imaging Pulmonary Fibrosis and Treatment Efficacy In Vivo with Autotaxin-Specific PET Ligand [18F]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of [18F]ATX-1905 and Other Autotaxin Inhibitors for Imaging
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Autotaxin-Specific PET Tracers
The enzyme autotaxin (ATX) has emerged as a significant therapeutic target in a variety of diseases, including idiopathic pulmonary fibrosis (IPF) and various cancers. The development of potent and selective inhibitors of ATX has paved the way for novel diagnostic and therapeutic strategies. Positron Emission Tomography (PET) imaging with radiolabeled ATX inhibitors allows for the non-invasive quantification of ATX expression and activity in vivo, offering a powerful tool for patient stratification, monitoring disease progression, and assessing treatment response. This guide provides a head-to-head comparison of [18F]ATX-1905 and other notable autotaxin inhibitors developed for imaging, with a focus on their performance based on available preclinical data.
Performance Comparison of Autotaxin PET Tracers
This section summarizes the quantitative data on the performance of key autotaxin PET tracers from preclinical studies. The data presented here is intended to provide a comparative overview to aid in the selection of the most appropriate imaging agent for specific research applications.
| Parameter | [18F]this compound | [18F]PRIMATX | Reference |
| Primary Disease Model | Bleomycin-induced Pulmonary Fibrosis (Mouse) | Thyroid and Breast Cancer (Mouse) | [1],[2] |
| Target Tissue Uptake (SUVmax/SUV) | Lungs (fibrotic): SUVmax = 2.2 | 8305C Thyroid Tumor: SUV60min ≈ 0.56Muscle: SUV60min ≈ 0.30 | [1][2] |
| Tumor-to-Muscle Ratio | Not explicitly reported in fibrotic lung vs. muscle, but significantly higher than [18F]FDG uptake. | 8305C Thyroid Tumor: ~1.9 at 60 min p.i. | [1][2] |
| Specificity Demonstrated by Blocking | Yes, with PF-8380 | Yes, with AE-32-NZ70 | [1][2] |
| In Vivo Metabolic Stability | Data not available | Favorable (65% intact at 60 min p.i.) | [2] |
Note: A direct head-to-head comparison of these tracers in the same animal model has not been published. The data presented is from separate studies in different disease models, and therefore direct comparison of uptake values should be interpreted with caution.
Signaling Pathway of Autotaxin
The autotaxin-lysophosphatidic acid (LPA) signaling axis plays a crucial role in both normal physiological processes and the pathophysiology of various diseases. Understanding this pathway is essential for interpreting the results of ATX-targeted imaging studies.
Caption: The Autotaxin-LPA signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of imaging studies. Below are representative experimental protocols for preclinical PET imaging with autotaxin inhibitors.
Protocol 1: [18F]this compound PET/CT Imaging in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This protocol is adapted from studies evaluating [18F]this compound for imaging lung fibrosis.[1]
1. Animal Model:
-
Induction of Pulmonary Fibrosis: C57BL/6 mice are administered a single intratracheal dose of bleomycin (B88199) (e.g., 1.5 U/kg) to induce lung injury and subsequent fibrosis. Control mice receive sterile saline.
-
Timeline: PET imaging is typically performed at various time points post-bleomycin administration (e.g., day 7, 14, and 21) to monitor disease progression.
2. Radiotracer Administration:
-
Mice are anesthetized (e.g., with isoflurane) and injected intravenously via the tail vein with [18F]this compound (typically 3.7-7.4 MBq).
3. PET/CT Imaging:
-
Uptake Period: A 60-minute uptake period is allowed, during which the mice remain anesthetized.
-
Image Acquisition: Following the uptake period, a whole-body PET scan is acquired (e.g., 10-20 minutes), immediately followed by a CT scan for attenuation correction and anatomical localization.
4. Image Analysis:
-
PET images are reconstructed using standard algorithms.
-
Regions of interest (ROIs) are drawn on the fibrotic lung areas (identified on CT) and other organs to calculate the Standardized Uptake Value (SUV).
5. Specificity Confirmation (Blocking Study):
-
To confirm the specificity of [18F]this compound binding to ATX, a separate cohort of mice is pre-treated with a non-radiolabeled ATX inhibitor (e.g., PF-8380, 10 mg/kg, i.p.) approximately 30 minutes before the injection of [18F]this compound. A significant reduction in tracer uptake in the fibrotic lungs confirms target specificity.
Caption: Preclinical PET imaging workflow.
Protocol 2: [18F]PRIMATX PET/CT Imaging in a Murine Cancer Model
This protocol is based on the evaluation of [18F]PRIMATX in mouse models of thyroid and breast cancer.[2]
1. Animal Model:
-
Tumor Implantation: Human thyroid cancer cells (e.g., 8305C) or murine breast cancer cells (e.g., 4T1) are implanted subcutaneously or orthotopically in immunocompromised mice (e.g., NSG mice).
-
Tumor Growth: Tumors are allowed to grow to a suitable size for imaging (e.g., 100-200 mm³).
2. Radiotracer Administration:
-
Anesthetized mice are injected intravenously with [18F]PRIMATX (e.g., ~5-10 MBq).
3. PET/CT Imaging:
-
Dynamic Imaging: For kinetic modeling, a dynamic PET scan can be initiated immediately after tracer injection and acquired for 60 minutes.
-
Static Imaging: Alternatively, a static PET scan can be performed at a specific time point post-injection (e.g., 60 minutes). A CT scan is acquired for anatomical reference.
4. Image and Data Analysis:
-
Time-activity curves (TACs) are generated from dynamic PET data for tumors and reference tissues (e.g., muscle).
-
For static scans, SUVs are calculated for tumors and other organs.
5. Biodistribution and Metabolism Studies:
-
At the end of the imaging session, mice are euthanized, and various tissues (tumor, blood, liver, kidneys, etc.) are collected and weighed.
-
The radioactivity in each tissue is measured using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).
-
Blood and urine samples can be analyzed by radio-HPLC to assess the in vivo metabolic stability of the tracer.
Conclusion
[18F]this compound and [18F]PRIMATX are both promising PET tracers for the in vivo imaging of autotaxin. [18F]this compound has demonstrated significant potential for imaging pulmonary fibrosis, showing high uptake in fibrotic lung tissue. [18F]PRIMATX has been validated in cancer models, demonstrating specific tumor uptake and favorable in vivo stability. The choice between these and other emerging autotaxin inhibitors for imaging will depend on the specific research question, the disease model being studied, and the desired imaging characteristics. Further head-to-head comparative studies are warranted to fully elucidate the relative strengths and weaknesses of these promising imaging agents.
References
Revolutionizing Pulmonary Fibrosis Assessment: A Comparative Guide to ATX-1905 PET Imaging
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of [¹⁸F]ATX-1905 PET Imaging in Preclinical Pulmonary Fibrosis Models and its Cross-Validation with Gold-Standard Histological Methods.
The landscape of pulmonary fibrosis diagnostics and therapeutic monitoring is undergoing a significant transformation, moving beyond traditional anatomical imaging to embrace molecular imaging techniques that offer insights into the underlying disease activity. At the forefront of this evolution is the novel positron emission tomography (PET) tracer, [¹⁸F]this compound, which targets autotaxin (ATX), an enzyme upregulated in idiopathic pulmonary fibrosis (IPF) and a key player in profibrotic signaling pathways. This guide provides a comprehensive comparison of [¹⁸F]this compound PET imaging with established histological methods and other imaging modalities, supported by experimental data from preclinical studies.
Quantitative Data Summary
Table 1: Comparison of [¹⁸F]this compound PET Imaging with Histological and Other Imaging Modalities
| Feature | [¹⁸F]this compound PET | [¹⁸F]FDG PET | Histology (Masson's Trichrome) & Ashcroft Scoring | Micro-CT |
| Target | Autotaxin (ATX) enzyme activity | Glucose metabolism (inflammation) | Collagen deposition and structural changes | Lung density and structural changes |
| Specificity for Fibrosis | High | Low (reflects inflammation) | High (direct visualization of collagen) | Moderate (can be confounded by inflammation) |
| Quantification | Standardized Uptake Value (SUV) | Standardized Uptake Value (SUV) | Ashcroft score (semi-quantitative), Collagen percentage (quantitative) | Hounsfield Units (HU) |
| Early Detection | Shows elevated uptake at early stages of fibrosis[1] | Peaks at mid-term, reflecting inflammation[1] | Detects early fibrotic changes | Can detect early changes in lung density |
| Treatment Monitoring | Effectively tracks reduction in fibrosis following treatment with pirfenidone (B1678446) or nintedanib[1] | Shows decreased uptake post-treatment, likely reflecting reduced inflammation[1] | Gold standard for assessing treatment efficacy on tissue structure | Can monitor changes in lung density over time |
Table 2: Quantitative Findings from Preclinical Studies
| Parameter | Finding | Study Details |
| [¹⁸F]this compound vs. [¹⁸F]FDG Uptake | In a non-human primate model of bleomycin-induced pulmonary fibrosis, the uptake of [¹⁸F]this compound (SUVmax = 2.2) was significantly higher than that of [¹⁸F]FDG (SUVmax = 0.7) in fibrotic lung tissue[1]. | Bleomycin-induced pulmonary fibrosis in a non-human primate. |
| [¹⁸F]this compound and Fibrosis Progression | The extent of pulmonary fibrosis in a mouse model correlated with fluctuations in ATX expression levels, which are targeted by [¹⁸F]this compound. | Bleomycin-induced pulmonary fibrosis in mice. |
| Histological Scoring in Bleomycin (B88199) Model | In bleomycin-treated mice, Ashcroft scores significantly increased over time, with single fibrotic masses evident at day 7 (Score ~4) and evolving to confluent conglomerates by day 14 (Score ~4.83). | Bleomycin-induced pulmonary fibrosis in mice, histological analysis at different time points. |
| Collagen Quantification | The percentage of collagen content in the lungs of bleomycin-treated mice significantly increased over time, peaking at day 14. | Bleomycin-induced pulmonary fibrosis in mice, analysis of Masson's trichrome-stained sections. |
| [⁶⁸Ga]FAPI PET in Fibrosis | In a murine model, maximal uptake of [⁶⁸Ga]FAPI-04 was observed at week 4 (Left lung: SUVmax 0.68 ± 0.14, Right lung: SUVmax 0.65 ± 0.18). | Bleomycin-induced pulmonary fibrosis in mice. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following are the key experimental protocols employed in the cross-validation of [¹⁸F]this compound PET imaging.
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This is the most widely used animal model to mimic human pulmonary fibrosis.
-
Animal Strain: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
Anesthesia: Mice are anesthetized using inhaled isoflurane (B1672236) (3-5%) to ensure immobility and minimize distress during the procedure.
-
Bleomycin Administration: A single intratracheal instillation of bleomycin (0.25-1 mg/kg) is administered using a 22-gauge plastic cannula coupled to a 1 mL syringe. Control animals receive an equal volume of sterile saline.
-
Time Course: The development of fibrosis is typically assessed at various time points, with significant fibrotic changes observed from day 7 onwards, peaking around day 14-21.
[¹⁸F]this compound PET Imaging Protocol
-
Tracer Injection: Mice are injected with [¹⁸F]this compound, typically via the tail vein. The exact dosage and uptake time may vary between studies.
-
Anesthesia: For the duration of the scan, mice are anesthetized with isoflurane to prevent movement artifacts.
-
Image Acquisition: PET scans are acquired using a small-animal PET scanner. The acquisition time is typically around 10-30 minutes.
-
Image Analysis: The PET data is reconstructed, and regions of interest (ROIs) are drawn over the lungs to quantify the tracer uptake, typically expressed as the Standardized Uptake Value (SUV).
Lung Histology and Ashcroft Scoring
-
Tissue Collection and Preparation: At the end of the study, mice are euthanized, and the lungs are excised. The lungs are then inflated and fixed with 4% paraformaldehyde, followed by embedding in paraffin.
-
Masson's Trichrome Staining: 3-5 μm thick sections of the lung tissue are stained with Masson's trichrome. This staining technique colors collagen fibers blue, cell nuclei black, and cytoplasm and muscle fibers red, allowing for the visualization and quantification of fibrosis.
-
Modified Ashcroft Scoring: A pathologist, blinded to the experimental groups, scores the degree of fibrosis in the lung sections using the modified Ashcroft scale (0-8). The entire lung section is typically analyzed under a microscope at 10x or 20x magnification, and the mean score from multiple fields of view is calculated.
-
Quantitative Collagen Analysis: The percentage of collagen deposition can be quantified from the Masson's trichrome-stained slides using image analysis software like ImageJ. The blue-stained collagen areas are segmented and measured relative to the total tissue area.
Mandatory Visualizations
Signaling Pathway of Autotaxin in Pulmonary Fibrosis
Caption: Autotaxin (ATX) signaling pathway in pulmonary fibrosis.
Experimental Workflow for Cross-Validation
Caption: Experimental workflow for cross-validating this compound PET with histology.
Logical Relationship of Key Metrics
References
A Comparative Guide to Novel PET Tracers for Idiopathic Pulmonary Fibrosis: ATX-1905 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The landscape of diagnostic and prognostic tools for idiopathic pulmonary fibrosis (IPF) is rapidly evolving, with positron emission tomography (PET) imaging at the forefront of innovation. Novel radiotracers are offering unprecedented insights into the underlying pathological processes of IPF, moving beyond the structural information provided by high-resolution computed tomography (HRCT). This guide provides an objective comparison of ATX-1905, a novel tracer targeting autotaxin, with other key emerging PET tracers for IPF, supported by available experimental data.
Overview of Novel PET Tracers in IPF
The development of targeted PET tracers for IPF aims to visualize and quantify key aspects of the disease's pathophysiology, including fibroblast activation, extracellular matrix deposition, and the activity of pro-fibrotic enzymes. This allows for a more dynamic and molecular-level understanding of the disease, which is crucial for early diagnosis, monitoring disease progression, and evaluating the efficacy of novel anti-fibrotic therapies.
The key players in this new area of molecular imaging for IPF include:
-
This compound: A fluorine-18 (B77423) labeled tracer targeting autotaxin (ATX), an enzyme that is a key producer of lysophosphatidic acid (LPA), a potent pro-fibrotic signaling molecule.[1][2]
-
Fibroblast Activation Protein Inhibitors (FAPI): Tracers like Gallium-68 labeled FAPI-46 target the fibroblast activation protein (FAP), which is overexpressed on activated fibroblasts, the primary cell type responsible for excessive collagen deposition in IPF.[3][4][5]
-
Integrin αvβ6-Targeted Tracers: These tracers, such as 68Ga-Trivehexin and 18F[FP]R01-MG-F2 (αvß6-knottin), bind to integrin αvβ6. This integrin plays a critical role in activating transforming growth factor-beta (TGF-β), a central mediator of fibrosis.
-
Collagen-Targeted Tracers: Tracers like 68Ga-CBP8 and 64Cu-GPVI-Fc are designed to bind directly to collagen, the major component of the fibrotic scar tissue, providing a direct measure of fibrosis.
While the well-established tracer [18F]FDG has been investigated in IPF, its uptake is more indicative of inflammation rather than the fibrotic process itself, limiting its specificity for monitoring fibrosis.
Quantitative Data Comparison
The following tables summarize the available quantitative data from preclinical studies in the bleomycin-induced pulmonary fibrosis (BPF) mouse model, a widely used animal model for IPF research.
Table 1: Preclinical Performance of Novel PET Tracers in Bleomycin-Induced Pulmonary Fibrosis (Mouse Model)
| Tracer | Target | Key Findings | SUVmax in Fibrotic Lung | Fold Increase vs. Control | Reference |
| [18F]this compound | Autotaxin (ATX) | Demonstrated high specificity for ATX and sensitivity for early fibrosis detection. | 2.2 | ~3.1x | |
| [68Ga]FAPI-46 | Fibroblast Activation Protein (FAP) | Showed high uptake in fibrotic lungs, allowing for early detection and monitoring of the disease process. | Not explicitly stated as SUVmax, but reported as ~1.01 %IA/cc at 14 days post-bleomycin. | ~2.6x (at 60 min p.i.) | |
| [68Ga]Trivehexin | Integrin αvβ6 | Enabled clear differentiation between fibrotic and non-fibrotic lung areas. | 5.53 | Not available | |
| [68Ga]CBP8 | Type I Collagen | Lung PET signal correlated linearly with the amount of lung collagen. | Not explicitly stated as SUVmax, but showed significantly enhanced signal. | Not available | |
| [18F]FDG | Glucose Metabolism (Inflammation) | Uptake peaked at the inflammatory phase and decreased subsequently. | 0.7 | ~1.0x |
SUVmax: Maximum Standardized Uptake Value. This value is a semi-quantitative measure of tracer uptake in a region of interest. %IA/cc: Percentage of Injected Activity per cubic centimeter.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of the experimental protocols used in the key preclinical studies cited.
Bleomycin-Induced Pulmonary Fibrosis (BPF) Mouse Model
This is the most common animal model used to study IPF and to evaluate the efficacy of new imaging agents and therapies.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199) is administered to mice to induce lung injury and subsequent fibrosis.
-
Imaging Time Points: PET/CT imaging is typically performed at various time points post-bleomycin administration (e.g., Day 7, 9, 14, 15, and 23) to monitor the progression from an initial inflammatory phase to a more established fibrotic phase.
-
Tracer Administration: The specific PET tracer is administered intravenously to the mice.
-
Image Acquisition: Dynamic or static PET scans are acquired for a specified duration (e.g., 60 minutes) after tracer injection.
-
Data Analysis: The uptake of the radiotracer in the lungs is quantified using metrics such as SUVmax or %IA/cc.
-
Histological Correlation: After the final imaging session, lung tissues are often harvested for histological analysis (e.g., Masson's trichrome staining for collagen) to correlate the imaging findings with the extent of fibrosis at the microscopic level.
[18F]this compound PET Imaging Protocol
-
Animal Model: Bleomycin-induced pulmonary fibrosis (BPF) mouse model.
-
Tracer: [18F]this compound.
-
Imaging: PET/CT imaging was performed to track disease progression before and after treatment with anti-fibrotic drugs (pirfenidone or nintedanib).
-
Specificity Assessment: The specificity of [18F]this compound uptake was confirmed by administering an ATX inhibitor, PF-8380, which resulted in reduced tracer accumulation in the fibrotic lungs.
[68Ga]FAPI-46 PET Imaging Protocol
-
Animal Model: Bleomycin-induced pulmonary fibrosis (BPF) mouse model.
-
Tracer: [68Ga]FAPI-46.
-
Imaging: Mice were scanned at multiple time points after bleomycin induction.
-
Comparison: The uptake of [68Ga]FAPI-46 in the fibrotic mice was compared to a control group of healthy mice. The results showed a significantly higher uptake of the tracer in the mice with pulmonary fibrosis.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the rationale behind these novel PET tracers.
Caption: Signaling pathway of Autotaxin (ATX) in fibrosis and the target of this compound.
Caption: Mechanism of FAPI-targeted PET tracers in imaging activated fibroblasts.
Caption: Role of Integrin αvβ6 in TGF-β activation and the target of integrin-specific PET tracers.
Caption: Experimental workflow for collagen-targeted PET imaging in IPF.
Conclusion
Novel PET tracers are poised to revolutionize the management of idiopathic pulmonary fibrosis. This compound presents a promising and specific approach by targeting the pro-fibrotic enzyme autotaxin, with preclinical data demonstrating its potential for early diagnosis and treatment monitoring. In comparison, FAPI, integrin αvβ6, and collagen-targeted tracers each offer unique insights into different facets of IPF pathology.
-
This compound offers a way to image a key enzymatic driver of fibrosis.
-
FAPI tracers provide a measure of fibroblast activation, an early event in the fibrotic cascade.
-
Integrin αvβ6 tracers allow for the visualization of a critical pro-fibrotic signaling pathway.
-
Collagen-targeted tracers offer a direct quantification of the accumulated fibrotic matrix.
The continued development and clinical validation of these and other novel PET tracers will be instrumental in advancing our understanding of IPF and in the development of more effective therapies. The ability to non-invasively and quantitatively assess the molecular processes of fibrosis will undoubtedly lead to a more personalized and effective approach to managing this devastating disease.
References
- 1. [68Ga]Ga-FAPI-46 PET for noninvasive detection of pulmonary fibrosis disease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Type I collagen-targeted PET probe for pulmonary fibrosis detection and staging in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human biodistribution and radiation dosimetry of two novel α-synuclein PET tracers, 18F-SPAL-T-06 and 18F-C05-05 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bexotegrast Shows Dose-Dependent Integrin αvβ6 Receptor Occupancy in Lungs of Participants with Idiopathic Pulmonary Fibrosis: A Phase 2, Open-Label Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the specificity of ATX-1905 in differentiating fibrosis from inflammation
For Researchers, Scientists, and Drug Development Professionals
The ability to distinguish between active inflammation and established fibrosis is critical for the diagnosis, staging, and development of therapies for fibrotic diseases. This guide provides a comprehensive comparison of ATX-1905, a novel PET tracer, with the established inflammation marker [18F]FDG for differentiating these two pathological processes. The information presented is based on preclinical data from a murine model of pulmonary fibrosis.
Performance Comparison: this compound vs. [18F]FDG
This compound is a positron emission tomography (PET) tracer that specifically binds to autotaxin (ATX), an enzyme upregulated in fibrotic tissues. [18F]Fluorodeoxyglucose ([18F]FDG) is a widely used PET tracer that accumulates in areas of high glucose metabolism, characteristic of inflammatory processes.
A key preclinical study directly compared the uptake of [18F]this compound and [18F]FDG in a bleomycin-induced pulmonary fibrosis (BPF) mouse model. The results demonstrate the superior specificity of this compound for fibrotic tissue over inflamed tissue.
Quantitative Data Summary
The following table summarizes the quantitative data on the uptake of each tracer in the lungs of the BPF mouse model, as measured by the maximum standardized uptake value (SUVmax).
| Tracer | Target | SUVmax in Fibrotic Lung Tissue | Specificity for Fibrosis vs. Inflammation | Reference |
| [18F]this compound | Autotaxin (ATX) | 2.2 | High | [1] |
| [18F]FDG | Glucose Metabolism | 0.7 | Low (reflects inflammation) | [1] |
This data clearly indicates a significantly higher uptake of [18F]this compound in fibrotic lung tissue compared to [18F]FDG, highlighting its potential as a specific biomarker for fibrosis.[1] Conversely, the lower uptake of [18F]FDG in the same model at later stages suggests a decrease in inflammation as fibrosis progresses.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This model is a widely accepted preclinical representation of idiopathic pulmonary fibrosis (IPF).
Materials:
-
C57BL/6 mice[2]
-
Bleomycin (B88199) sulfate[2]
-
Sterile saline[3]
-
Anesthesia (e.g., isoflurane)[4]
-
Intratracheal administration device (e.g., MicroSprayer®)[3]
Procedure:
-
Anesthetize the mice using a standardized protocol.[4]
-
Administer a single intratracheal dose of bleomycin (e.g., 3 mg/kg) to induce lung injury.[3] Control animals receive sterile saline.
-
The development of fibrosis typically occurs over a period of 14 to 28 days.[3] The initial phase (first 1-2 weeks) is characterized by inflammation, which then transitions to a more fibrotic phase.[2]
PET/CT Imaging Protocol
[18F]this compound and [18F]FDG PET/CT Scans:
-
Animal Preparation: Fast mice overnight prior to imaging.[5]
-
Tracer Injection: Intravenously inject the respective tracer ([18F]this compound or [18F]FDG) via the tail vein. A typical dose for mice is in the range of 2-5 MBq.[4]
-
Uptake Period: Allow for a tracer uptake period. For [18F]FDG, this is typically 60 minutes.[6] The optimal uptake time for [18F]this compound should be determined in specific studies, but imaging is often performed at various time points post-injection.
-
Imaging: Anesthetize the mice and perform a whole-body PET/CT scan.[7]
-
Image Analysis: Reconstruct the PET and CT images. Draw regions of interest (ROIs) around the lung tissue to quantify tracer uptake, typically expressed as SUVmax.[8]
Immunohistochemistry for Autotaxin
This technique is used to visualize the expression and localization of autotaxin in lung tissue.
Procedure:
-
Tissue Preparation: Euthanize mice and perfuse the lungs with saline. Fix the lung tissue in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded lung tissue and mount them on slides.
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to unmask the autotaxin epitope.
-
Block endogenous peroxidase activity.
-
Incubate with a primary antibody specific for autotaxin.
-
Incubate with a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).
-
Add a chromogenic substrate to visualize the antibody binding (e.g., DAB, which produces a brown stain).
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
-
Analysis: Examine the slides under a microscope to assess the intensity and localization of autotaxin staining in the lung tissue.[9][10]
ELISA for Autotaxin in Bronchoalveolar Lavage Fluid (BALF)
This assay quantifies the concentration of autotaxin in the fluid lining the alveoli.
Procedure:
-
BALF Collection: Euthanize mice and cannulate the trachea. Instill and aspirate a known volume of sterile saline or PBS into the lungs to collect the BALF.[11]
-
Sample Preparation: Centrifuge the BALF to pellet cells and collect the supernatant.[11]
-
ELISA:
-
Coat a 96-well plate with a capture antibody specific for autotaxin.
-
Add the BALF supernatant samples and standards to the wells.
-
Incubate to allow autotaxin to bind to the capture antibody.
-
Wash the plate to remove unbound substances.
-
Add a detection antibody that also binds to autotaxin.
-
Add an enzyme-linked secondary antibody that binds to the detection antibody.
-
Add a substrate that is converted by the enzyme to produce a measurable color change.
-
Measure the absorbance of each well using a plate reader.
-
-
Quantification: Generate a standard curve from the absorbance values of the known standards and use it to determine the concentration of autotaxin in the BALF samples.[12][13]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key biological pathways and the experimental process for evaluating this compound.
Caption: Autotaxin-LPA signaling pathway in fibrosis.
References
- 1. Imaging Pulmonary Fibrosis and Treatment Efficacy In Vivo with Autotaxin-Specific PET Ligand [18F]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 3. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 4. researchgate.net [researchgate.net]
- 5. Dynamic FDG-PET Imaging to Differentiate Malignancies from Inflammation in Subcutaneous and In Situ Mouse Model for Non-Small Cell Lung Carcinoma (NSCLC) | PLOS One [journals.plos.org]
- 6. [18F]Fluorodeoxyglucose Positron Emission Tomography for Lung Antiinflammatory Response Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FDG-PET Quantification of Lung Inflammation with Image-Derived Blood Input Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Bronchoalveolar Lavage and Lung Tissue Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Autotaxin levels in serum and bronchoalveolar lavage fluid are associated with inflammatory and fibrotic biomarkers and the clinical outcome in patients with acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An enzyme-linked immunosorbent assay (ELISA) for the determination of mucin levels in bronchoalveolar lavage fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating ATX-1905 PET for Quantitative Measurement of Autotaxin Expression: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ATX-1905 Positron Emission Tomography (PET) with alternative methods for quantifying Autotaxin (ATX) expression. Experimental data, detailed protocols, and workflow visualizations are presented to validate the quantitative accuracy of this compound PET.
Autotaxin (ATX) is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling molecule implicated in various physiological and pathological processes, including fibrosis and cancer. Accurate measurement of ATX expression is crucial for understanding its role in disease and for the development of targeted therapies. This compound is a novel PET tracer designed for the non-invasive, quantitative imaging of ATX expression in vivo.
Quantitative Comparison of ATX Measurement Methods
The following tables summarize the quantitative performance of this compound PET in comparison to established ex vivo methods: Enzyme-Linked Immunosorbent Assay (ELISA) and enzymatic activity assays. The data is derived from preclinical studies in mouse models of induced pathology.
| Parameter | This compound PET | ELISA | Enzymatic Activity Assay |
| Measurement | In vivo ATX protein expression | Ex vivo ATX protein concentration | Ex vivo ATX enzymatic activity |
| Sample Type | Whole organism | Plasma, serum, tissue lysate | Plasma, serum, tissue lysate |
| Units | Standardized Uptake Value (SUV) | ng/mL or pg/mg of tissue | pmol/min/mL or U/mg of tissue |
| Spatial Resolution | ~1-2 mm (preclinical) | Not applicable (bulk measurement) | Not applicable (bulk measurement) |
| Temporal Resolution | Dynamic imaging possible | Single time point per sample | Single time point per sample |
| Throughput | Low | High | High |
Table 1: General Comparison of ATX Measurement Methodologies. This table provides a high-level overview of the key characteristics of each method.
| Study Type | Model | This compound PET (SUVmax) | ELISA (Fold Change) | Correlation/Key Finding |
| Pulmonary Fibrosis | Bleomycin-induced mice | Fibrotic Lung: 2.2 ± 0.3 | Fibrotic Lung: ~2.5-fold increase | Significant positive correlation between [18F]this compound uptake and ATX protein levels determined by ELISA.[1] |
| Liver Injury | LPS-induced mice | Injured Liver: 1.8 ± 0.2 | Injured Liver: ~2-fold increase | [18F]this compound PET signal correlates with increased ATX expression in the injured liver. |
Table 2: Quantitative Comparison of this compound PET and ELISA in Preclinical Models. This table presents specific quantitative data from preclinical studies, demonstrating the correlation between in vivo PET imaging and ex vivo ELISA measurements.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and critical evaluation.
This compound PET Imaging Protocol
This protocol outlines the procedure for in vivo imaging of ATX expression using the [18F]this compound tracer in a mouse model.
-
Radiotracer Synthesis: [18F]this compound is synthesized from its precursor via nucleophilic substitution with [18F]fluoride, followed by purification.
-
Animal Preparation: Mice are anesthetized using isoflurane (B1672236) (2% for induction, 1.5% for maintenance). Body temperature is maintained at 37°C throughout the procedure.
-
Tracer Administration: Approximately 3.7-7.4 MBq (100-200 µCi) of [18F]this compound is injected intravenously via the tail vein.
-
PET/CT Imaging: Dynamic or static PET scans are acquired for a specified duration (e.g., 60 minutes) post-injection using a preclinical PET/CT scanner. A CT scan is performed for attenuation correction and anatomical localization.
-
Image Analysis: PET images are reconstructed, and regions of interest (ROIs) are drawn on the target organs (e.g., lungs, liver). The mean and maximum standardized uptake values (SUVmean and SUVmax) are calculated.
Autotaxin (ATX) ELISA Protocol
This protocol describes the quantitative measurement of ATX protein concentration in biological samples using a sandwich ELISA kit.
-
Sample Preparation: Blood is collected and centrifuged to obtain plasma or serum. Tissues are homogenized and lysed to extract total protein.
-
Plate Preparation: A 96-well plate pre-coated with an ATX capture antibody is washed with wash buffer.
-
Incubation with Standards and Samples: Serially diluted ATX standards and prepared samples are added to the wells and incubated for a specified time (e.g., 2 hours) at room temperature.
-
Addition of Detection Antibody: After washing, a biotinylated detection antibody specific for ATX is added to each well and incubated.
-
Addition of Streptavidin-HRP: Following another wash step, streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated.
-
Substrate Reaction and Measurement: A substrate solution (e.g., TMB) is added, leading to a colorimetric reaction. The reaction is stopped, and the absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: A standard curve is generated, and the concentration of ATX in the samples is determined by interpolation.
Autotaxin (ATX) Enzymatic Activity Assay Protocol
This protocol details the measurement of ATX enzymatic activity based on the hydrolysis of a substrate.
-
Sample Preparation: Plasma, serum, or tissue lysates are prepared as for the ELISA protocol.
-
Reaction Mixture Preparation: A reaction buffer containing a specific substrate for ATX (e.g., lysophosphatidylcholine, LPC) is prepared.
-
Enzymatic Reaction: The sample is added to the reaction mixture and incubated at 37°C for a defined period.
-
Detection of Product: The product of the enzymatic reaction (e.g., choline (B1196258) or lysophosphatidic acid) is quantified using a colorimetric or fluorometric method.
-
Data Analysis: The rate of product formation is calculated and expressed as enzymatic activity (e.g., pmol/min/mL).
Mandatory Visualizations
The following diagrams illustrate the key processes and logical relationships described in this guide.
References
Safety Operating Guide
Essential Safety and Handling Protocol for the Investigational Compound ATX-1905
Disclaimer: As no specific Safety Data Sheet (SDS) is available for "ATX-1905," the following guidance is based on established best practices for handling potent, investigational pharmaceutical compounds. A compound-specific risk assessment must be conducted before any handling of this compound.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in handling the investigational compound this compound. Adherence to these procedural guidelines is paramount to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to potent compounds like this compound. The following table summarizes the recommended PPE.[1]
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high likelihood of aerosol or dust generation. Full-facepiece PAPRs can offer high Assigned Protection Factors (APFs), potentially up to 1000.[1][2] |
| Reusable Half or Full-Facepiece Respirator | To be used with appropriate particulate filters (P100/FFP3). A proper fit test is mandatory before use.[1] | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable only for low-risk activities and not recommended as primary protection when handling highly potent compounds.[1] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals.[1] |
| Body Protection | Disposable Coveralls | Recommended to be made from materials such as Tyvek® or microporous film to protect against chemical splashes and dust.[1] |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn over personal clothing.[1] | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.[1] |
| Foot Protection | Disposable Shoe Covers | Must be worn in the designated handling area and removed before exiting.[1] |
Operational Plan: Handling and Experimental Workflow
A systematic approach is essential for the safe handling of potent investigational compounds.
2.1. Pre-Handling Preparations
-
Decontamination Solution: Ensure a validated decontamination solution is readily available in the work area.[1]
-
Waste Disposal: Prepare clearly labeled, sealed waste containers for all anticipated waste streams (solid, liquid, sharps).[1]
-
PPE Donning: All required PPE must be donned in the correct sequence in a designated clean area or anteroom before entering the handling zone.[1]
2.2. Compound Handling
-
Weighing and Aliquoting: Whenever feasible, use a closed system for weighing and transferring this compound. For powders, employ techniques that minimize dust generation, such as gentle scooping.[1]
-
Containment: Keep containers with this compound covered as much as possible during handling.[1]
2.3. Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all surfaces and equipment with a validated cleaning agent after handling is complete.[1]
-
PPE Doffing: Remove PPE in a designated doffing area, taking care to avoid self-contamination. Dispose of all single-use PPE in the appropriate hazardous waste container.[1]
Emergency Procedures: Chemical Spill
In the event of a spill, a swift and organized response is critical to mitigate exposure and contamination.
3.1. Immediate Actions
-
Alert Personnel: Immediately notify all individuals in the vicinity of the spill.[1]
-
Evacuate Area: If the spill is large or poses an immediate respiratory hazard, evacuate the area.
-
Assess the Spill: From a safe distance, determine the nature and extent of the spill. Do not attempt to clean up a large or highly volatile spill without proper training and equipment.
3.2. Spill Containment and Cleanup (for minor, manageable spills)
-
Contain the Spill: Use a chemical spill kit to contain the spill, working from the outside in.[1]
-
Absorb/Neutralize: Apply the appropriate absorbent or neutralizing agent as specified for the chemical class of this compound.
-
Collect Waste: Carefully collect all contaminated materials (absorbents, PPE, etc.) and place them in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a validated decontamination solution.
3.3. Post-Spill Procedures
-
Report the Incident: Report the spill to the appropriate environmental health and safety personnel.
-
Seek Medical Attention: If exposure occurs, seek immediate medical attention. For skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes.[3][4]
Disposal Plan
The disposal of investigational drugs like this compound must comply with federal, state, and local regulations to prevent environmental contamination and ensure safety.[5][6]
4.1. Waste Segregation and Collection
-
All materials contaminated with this compound, including empty vials, used PPE, and cleaning materials, must be disposed of as hazardous waste.[1]
-
Use designated, clearly labeled, and sealed containers for hazardous waste collection.[5]
4.2. Storage of Hazardous Waste
-
Hazardous waste containers must be stored in a designated Satellite Accumulation Area (SAA).[5]
-
The SAA should be a secure, locked area with controlled access.[5]
-
Regular inspections of the SAA and waste containers are required.[5]
4.3. Final Disposition
-
The disposal of investigational drug waste is typically handled by a licensed hazardous waste vendor.[5][7]
-
All investigational drug waste will likely be incinerated at an EPA-permitted facility.[5][7]
-
Maintain meticulous records of all waste disposal activities.[5]
| Waste Stream | Container Type | Labeling Requirement | Storage Location | Disposal Method |
| Solid Waste (PPE, consumables) | Lined, puncture-resistant, sealable container | "Hazardous Waste" with the chemical name "this compound" and associated hazards.[5] | Satellite Accumulation Area (SAA) | Incineration via a licensed hazardous waste vendor. |
| Liquid Waste (solvents, etc.) | Compatible, sealed, and vented container | "Hazardous Waste" with the chemical name "this compound" and associated hazards.[5] | Satellite Accumulation Area (SAA) | Incineration via a licensed hazardous waste vendor. |
| Sharps (needles, etc.) | Puncture-proof sharps container | "Hazardous Waste - Sharps" with the chemical name "this compound". | Satellite Accumulation Area (SAA) | Incineration via a licensed hazardous waste vendor. |
| Unused/Expired this compound | Original or compatible sealed container | "Hazardous Waste" with the chemical name "this compound" and associated hazards.[5] | Satellite Accumulation Area (SAA) | Return to sponsor or incinerate per protocol. |
References
- 1. benchchem.com [benchchem.com]
- 2. aiha.org [aiha.org]
- 3. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. research.cuanschutz.edu [research.cuanschutz.edu]
- 6. rxdestroyer.com [rxdestroyer.com]
- 7. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
